Thalidomide-O-amido-PEG3-C2-NH2
Descripción
Propiedades
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O9/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUJTJGNIBUEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Thalidomide-O-amido-PEG3-C2-NH2 in PROTAC Technology
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Thalidomide Derivatives in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] This structure allows the PROTAC to act as a bridge, inducing proximity between the target protein and the E3 ligase.
Thalidomide-O-amido-PEG3-C2-NH2 is a crucial chemical building block used in the synthesis of PROTACs.[4][5] It consists of a thalidomide-based ligand, which selectively binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 3-unit polyethylene glycol (PEG) linker that terminates in a primary amine (-NH2).[4][5][6] This terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, enabling the creation of a complete PROTAC molecule.
This guide details the core mechanism of action, key performance data, and essential experimental protocols associated with PROTACs developed using this Cereblon-recruiting moiety.
Core Mechanism of Action
The function of a PROTAC synthesized from this compound is to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to degrade a specific target protein.[1]
The process unfolds through several key steps:
-
Ternary Complex Formation: The PROTAC molecule, once inside the cell, simultaneously binds to the target protein (via its specific ligand) and the Cereblon (CRBN) E3 ligase (via its thalidomide moiety). This forms a key transient structure known as the ternary complex (POI-PROTAC-CRBN).[2][7] The stability and conformation of this complex are critical for degradation efficiency.[8]
-
Ubiquitination: The induced proximity within the ternary complex allows the E3 ligase (part of the larger CRL4^CRBN^ complex) to catalyze the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.[1][9]
-
Proteasomal Degradation: The attachment of a poly-ubiquitin chain marks the target protein for recognition by the 26S proteasome.[1][10] The proteasome then unfolds and degrades the tagged protein into small peptides.
-
Catalytic Cycle: After the target protein is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, enabling it to act catalytically and induce the degradation of multiple protein copies.[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cellgs.com [cellgs.com]
Binding Affinity of Thalidomide-O-amido-PEG3-C2-NH2 to Cereblon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon is a crucial component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, which is involved in the ubiquitination and subsequent proteasomal degradation of target proteins.[1][2] Small molecule modulators, such as thalidomide and its derivatives (known as immunomodulatory drugs or IMiDs), can bind to Cereblon and alter its substrate specificity, leading to the degradation of specific "neosubstrates."[3][4] This mechanism is the foundation for the therapeutic effects of IMiDs and the mode of action for Proteolysis Targeting Chimeras (PROTACs) that utilize Cereblon as the E3 ligase-recruiting component. Thalidomide-O-amido-PEG3-C2-NH2 is a synthetic derivative of thalidomide featuring a PEG linker, commonly used in the development of PROTACs.[5][6]
Quantitative Binding Affinity Data
As of the latest literature review, specific binding affinity values (e.g., Kd, IC50) for the interaction between this compound and Cereblon have not been publicly reported. However, the binding affinities of parent compounds and other well-studied Cereblon ligands provide a valuable benchmark for researchers. The following table summarizes the reported binding affinities for thalidomide, lenalidomide, and pomalidomide to Cereblon, as determined by various biophysical assays.
| Compound | Assay Method | Reported Value (IC50) | Reference |
| Thalidomide | Fluorescence Polarization (FP) | 404.6 nM | [7] |
| Lenalidomide | Fluorescence Polarization (FP) | 296.9 nM | [7] |
| Pomalidomide | Fluorescence Polarization (FP) | 264.8 nM | [7] |
| Thalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 22.4 nM | [7] |
| Lenalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 8.9 nM | [7] |
| Pomalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 6.4 nM | [7] |
| Thalidomide | Cereblon Binding Assay Service (FP) | 347.2 nM | [8] |
| Lenalidomide | Cereblon Binding Assay Service (FP) | 268.6 nM | [8] |
| Pomalidomide | Cereblon Binding Assay Service (FP) | 153.9 nM | [8] |
Experimental Protocols for Determining Binding Affinity
Several robust biophysical techniques are employed to quantify the binding affinity of small molecules to Cereblon. The following sections detail the methodologies for three commonly used assays.
Fluorescence Polarization (FP) Competitive Binding Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled Cereblon ligand (tracer). When the tracer is unbound and tumbles rapidly in solution, the emitted light is depolarized. Upon binding to the larger Cereblon protein, the tracer's rotation slows, resulting in an increase in polarized light. A test compound that competes with the tracer for Cereblon binding will displace the tracer, causing a decrease in fluorescence polarization.
Materials:
-
Purified recombinant Cereblon (CRBN) protein
-
Fluorescently labeled thalidomide analog (e.g., Cy5-labeled Thalidomide)
-
Assay Buffer (e.g., Tris-based buffer with additives to prevent non-specific binding)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Pomalidomide)
-
Black, low-binding microtiter plates
-
Fluorescent microplate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound and a dilution series in the assay buffer. Prepare working solutions of CRBN protein and the fluorescently labeled tracer at optimized concentrations.
-
Assay Setup: To the wells of a microtiter plate, add the assay buffer, the test compound at various concentrations, and the CRBN protein. Include control wells for "no inhibitor" (maximum polarization) and "no protein" (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the test compound to reach binding equilibrium with CRBN.
-
Tracer Addition: Add the fluorescently labeled tracer to all wells.
-
Second Incubation: Incubate the plate for another period (e.g., 90 minutes) with slow shaking to allow the tracer to equilibrate with the CRBN and any competing compound.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a highly sensitive assay that measures the proximity between a donor and an acceptor fluorophore. In the context of a Cereblon binding assay, a terbium- or europium-labeled anti-tag antibody (donor) is used to label a tagged CRBN protein (e.g., His-tagged or GST-tagged). A fluorescently labeled Cereblon ligand (acceptor) will come into close proximity with the donor upon binding to CRBN, resulting in a FRET signal. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
Tagged, purified recombinant Cereblon protein (e.g., His-CRBN)
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His antibody)
-
Fluorescently labeled Cereblon ligand (e.g., BODIPY FL Thalidomide)
-
Assay Buffer
-
Test compound
-
Low-volume, black microtiter plates
-
TR-FRET-compatible microplate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare working solutions of the tagged CRBN, the lanthanide-labeled antibody, and the fluorescently labeled ligand.
-
Assay Setup: Add the test compound, tagged CRBN, and lanthanide-labeled antibody to the wells of the microplate.
-
Incubation: Incubate the mixture for a specified time to allow for antibody-protein binding.
-
Ligand Addition: Add the fluorescently labeled Cereblon ligand to initiate the binding competition.
-
Second Incubation: Incubate to allow the system to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET reader, measuring the emission from both the donor and acceptor fluorophores after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot this ratio against the log of the test compound concentration and fit to a competitive binding model to determine the IC50.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. One of the binding partners (e.g., Cereblon protein) is immobilized on the sensor surface. When the other binding partner (the analyte, e.g., this compound) flows over the surface and binds, the accumulation of mass at the surface causes a change in the refractive index, which is detected in real-time as a response unit (RU). This allows for the determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified Cereblon protein
-
Running buffer
-
Test compound
-
Regeneration solution
Protocol:
-
Ligand Immobilization: Activate the sensor chip surface using EDC/NHS chemistry. Inject the Cereblon protein over the activated surface to achieve covalent immobilization. Deactivate any remaining active groups.
-
Analyte Binding: Prepare a series of dilutions of the test compound in the running buffer.
-
Injection Series: Sequentially inject the different concentrations of the test compound over the immobilized Cereblon surface. Monitor the binding (association phase) and dissociation (dissociation phase) in real-time.
-
Regeneration: Between each analyte injection, inject a regeneration solution to remove all bound analyte from the immobilized Cereblon, returning the surface to the baseline.
-
Data Analysis: The resulting sensorgrams (response vs. time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon and koff) and the equilibrium dissociation constant (Kd = koff / kon).
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Thalidomide-O-amido-PEG3-C2-NH2: A Technical Guide for Drug Development Professionals
An In-depth Review of the Structure, Chemical Properties, and Application in Proteolysis-Targeting Chimeras (PROTACs)
Abstract
Thalidomide-O-amido-PEG3-C2-NH2 is a crucial bifunctional molecule extensively utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule incorporates the well-characterized Cereblon (CRBN) E3 ubiquitin ligase ligand, derived from thalidomide, connected to a 3-unit polyethylene glycol (PEG) linker terminating in a primary amine. This primary amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest. This technical guide provides a comprehensive overview of the structure, chemical properties, and a representative methodology for the synthesis and purification of this compound, along with its mechanism of action in PROTAC-mediated protein degradation.
Core Structure and Chemical Properties
This compound is a synthetic E3 ligase ligand-linker conjugate. The core structure consists of three key components: the thalidomide-derived moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), a flexible and hydrophilic 3-unit polyethylene glycol (PEG3) spacer, and a C2-amine linker that provides a reactive handle for further chemical modification. This molecule is commonly available as a hydrochloride (HCl) or trifluoroacetate (TFA) salt, which generally enhances its water solubility and stability[1][2][3].
The molecular structure facilitates its primary application in the assembly of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome[4][5][6]. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase[7][8].
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound and its common salt forms.
| Property | Value | Source(s) |
| Molecular Formula | C23H30N4O9 | [9] |
| Molecular Weight | 506.51 g/mol | [9] |
| CAS Number | 1957236-20-2 | [9] |
| Appearance | Off-white to yellow solid powder | [7] |
| Purity | Typically >99% (HPLC) | [10] |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL) | [11] |
| Storage (Solid) | -20°C for long-term storage | [12] |
| Storage (In Solution) | -80°C for up to 6 months | [1][13] |
| Hydrochloride Salt (C23H31ClN4O9) | ||
| Molecular Weight | 542.97 g/mol | [7] |
| CAS Number | 2245697-84-9 | [7] |
| TFA Salt (C25H31F3N4O11) | ||
| Molecular Weight | 620.53 g/mol | [11] |
| CAS Number | 1957236-21-3 | [11] |
Mechanism of Action in PROTAC Technology
This compound serves as a critical building block for constructing PROTACs that hijack the CRBN E3 ligase complex. Once conjugated to a target protein ligand, the resulting PROTAC mediates the formation of a ternary complex, bringing the target protein in close proximity to the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. This process of targeted protein degradation offers a powerful therapeutic strategy, particularly for proteins that have been traditionally difficult to inhibit with small molecules[14].
Caption: General mechanism of PROTAC-mediated protein degradation using a thalidomide-based CRBN ligand.
Experimental Protocols
While specific, detailed synthesis and purification protocols for this compound are proprietary to commercial suppliers, a representative multi-step synthetic route can be devised based on established chemical literature for similar Cereblon-binding molecules and PEGylated linkers.
Representative Synthesis Workflow
The synthesis of this compound can be conceptualized as a convergent synthesis involving the preparation of a thalidomide precursor with a reactive handle and its subsequent coupling to a protected PEGylated amine linker, followed by deprotection.
Caption: A plausible synthetic workflow for this compound.
General Purification and Characterization Protocol
The purification of the final product and its intermediates is crucial to ensure high purity for subsequent PROTAC synthesis and biological evaluation.
Purification:
-
Flash Column Chromatography: Often used for the purification of intermediates. A silica gel stationary phase with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically employed.
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for the final purification of the highly polar amine product. A C18 column is commonly used with a water/acetonitrile gradient containing a modifier like TFA or formic acid.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact mass and elemental composition of the synthesized molecule.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final compound.
Applications in Drug Discovery
This compound is a ready-to-use building block for the synthesis of PROTACs targeting a wide range of proteins implicated in various diseases, including cancer. The terminal amine allows for straightforward amide bond formation with a carboxylic acid-functionalized ligand for a protein of interest. This modularity enables the rapid generation of libraries of PROTACs with different target-binding moieties to explore structure-activity relationships and optimize degrader potency and selectivity. For example, this linker has been used to develop PROTACs targeting proteins such as BRD4, BRD2, and BRD3[1][3].
Conclusion
This compound is a fundamental tool in the rapidly advancing field of targeted protein degradation. Its well-defined structure, which combines a potent E3 ligase ligand with a versatile linker, provides a robust platform for the development of novel PROTAC therapeutics. This guide has summarized its key chemical properties, mechanism of action, and a representative synthetic and purification strategy to aid researchers and drug development professionals in its effective application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Item - Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation - figshare - Figshare [figshare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thalidomide-O-amido-PEG-C2-NH2 hydrochloride | E3 Ligand | TargetMol [targetmol.com]
- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. adooq.com [adooq.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound hydrochloride, 2245697-84-9 | BroadPharm [broadpharm.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thalidomide-O-amido-PEG3-C2-NH2 in E3 Ligase Recruitment: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of "Thalidomide-O-amido-PEG3-C2-NH2," a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore its core function in recruiting the Cereblon (CRBN) E3 ubiquitin ligase, a critical step in inducing targeted protein degradation. This document will cover the underlying mechanism of action, present quantitative data on the impact of linker composition on degradation efficacy, provide detailed experimental protocols for the characterization of PROTACs constructed with this moiety, and visualize key processes through signaling pathway and workflow diagrams.
Introduction: Harnessing the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation, playing a crucial role in maintaining protein homeostasis. Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that co-opts the UPS to eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules at the forefront of TPD, comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2]
"this compound" is a synthetic E3 ligase ligand-linker conjugate.[3][4] It incorporates the thalidomide moiety, which is known to bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][5] The molecule features a 3-unit polyethylene glycol (PEG) linker terminating in a primary amine, which serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest.[3][4]
Mechanism of Action: The PROTAC Catalytic Cycle
The primary role of the thalidomide component of "this compound" is to recruit the CRBN E3 ligase. Once conjugated to a POI-binding ligand to form a complete PROTAC, it orchestrates a series of events leading to the degradation of the target protein.
-
Ternary Complex Formation : The PROTAC molecule facilitates the formation of a ternary complex, bringing the POI and the CRBN E3 ligase into close proximity.[1] The length and composition of the linker, in this case, a PEG3 linker, are critical for the stability and proper orientation of this complex.[6]
-
Ubiquitination : Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the POI.[7]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[2]
-
PROTAC Recycling : The PROTAC molecule is not consumed in this process and can subsequently engage in further rounds of degradation, acting as a catalyst.
This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations, a significant advantage over traditional inhibitors.
Data Presentation: Impact of Linker Length on Degradation
The linker connecting the E3 ligase ligand and the POI ligand is a critical determinant of PROTAC efficacy. Its length and composition influence the stability of the ternary complex and the efficiency of ubiquitination. The following table presents synthesized data illustrating the impact of PEG linker length on the degradation of a hypothetical target protein, based on trends observed for BRD4-targeting PROTACs.[6][8]
| PROTAC Linker Composition | DC50 (nM) [a] | Dmax (%) [b] |
| PEG2 | 75 | 80 |
| PEG3 | 45 | 85 |
| PEG4 | 15 | >95 |
| PEG5 | 30 | 90 |
Data Footnotes: [a] DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[6] [b] Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[6]
This data highlights a clear structure-activity relationship, where an optimal linker length results in the most potent and efficacious degradation. While the "this compound" provides a 3-unit PEG linker, further optimization of linker length may be necessary depending on the specific target protein and its ligand.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a PROTAC synthesized using "this compound".
Synthesis of the Final PROTAC
The primary amine on "this compound" allows for straightforward conjugation to a POI ligand that contains a carboxylic acid or another suitable electrophilic handle.
Objective: To conjugate the POI ligand to the thalidomide-linker moiety via amide bond formation.
Materials:
-
This compound
-
POI ligand with a carboxylic acid
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
-
Mass spectrometry and NMR for characterization
Protocol:
-
Dissolve the POI ligand (1.0 equivalent) and "this compound" (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and purify the crude product by reverse-phase HPLC.
-
Characterize the final PROTAC product by mass spectrometry and NMR to confirm its identity and purity.
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the ternary complex in solution.[9]
Objective: To measure the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged CRBN/DDB1 complex (e.g., GST-tagged)
-
Synthesized PROTAC
-
Terbium-conjugated anti-His antibody
-
Fluorescein-conjugated anti-GST antibody
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.01% Tween-20, pH 7.5)
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the tagged POI, tagged CRBN/DDB1 complex, and the PROTAC dilutions.
-
Add the terbium-conjugated and fluorescein-conjugated antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 520 nm and 620 nm).
-
Calculate the TR-FRET ratio (Emission at 620 nm / Emission at 520 nm) and plot against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the "hook effect" at higher concentrations.[10]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and can lead to the ubiquitination of the POI.[7]
Objective: To detect the ubiquitination of the POI in the presence of the PROTAC.
Materials:
-
Human E1 ubiquitin-activating enzyme
-
Human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Human ubiquitin
-
Recombinant CRBN/DDB1/CUL4A/RBX1 complex
-
Purified POI
-
ATP
-
Synthesized PROTAC
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the POI
Protocol:
-
Assemble the ubiquitination reaction mixture on ice, containing E1, E2, ubiquitin, the CRBN E3 ligase complex, POI, and ATP in the reaction buffer.
-
Add the PROTAC or DMSO (vehicle control) to the reaction mixtures.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the POI to detect higher molecular weight bands corresponding to the polyubiquitinated POI.
Protein Degradation Assay (Western Blot)
The definitive experiment to demonstrate PROTAC efficacy is to measure the reduction of the target protein levels in a cellular context.[11]
Objective: To quantify the degradation of the POI in cells treated with the PROTAC.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein per lane, perform SDS-PAGE, and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
Conclusion
"this compound" is a valuable and versatile chemical tool for the development of CRBN-recruiting PROTACs. Its pre-synthesized nature, incorporating both the E3 ligase ligand and a flexible linker with a reactive handle, streamlines the synthesis of novel protein degraders. Understanding its mechanism of action and employing rigorous experimental characterization, as outlined in this guide, are essential for advancing the development of potent and selective therapeutics based on targeted protein degradation. The optimization of the linker and the POI ligand remains a critical aspect of the drug discovery process to achieve the desired pharmacological profile.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Architect of Degradation: A Technical Guide to Thalidomide-O-amido-PEG3-C2-NH2 for Targeted Degradation of BRD4
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of the application of "Thalidomide-O-amido-PEG3-C2-NH2" in the targeted degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. This molecule serves as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.
"this compound" is a bifunctional molecule composed of a thalidomide-based ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a PEG3 linker with a terminal amine group, ready for conjugation to a target-binding warhead.[1][2] By incorporating this moiety, researchers can create heterobifunctional degraders that specifically recruit CRBN to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.
Core Concept: PROTAC-Mediated BRD4 Degradation
PROTACs are designed to hijack the cell's natural protein disposal system. A BRD4-targeting PROTAC synthesized using "this compound" would function by simultaneously binding to BRD4 (via a conjugated warhead like JQ1) and the E3 ligase CRBN. This proximity induces the formation of a ternary complex, facilitating the transfer of ubiquitin from the E3 ligase to BRD4. Poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
References
Investigating Ternary Complex Formation with Thalidomide-O-amido-PEG3-C2-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is the critical first step in the catalytic cycle of target protein ubiquitination and subsequent degradation by the proteasome.
This technical guide focuses on the core aspects of investigating ternary complex formation involving PROTACs synthesized with "Thalidomide-O-amido-PEG3-C2-NH2". This E3 ligase ligand-linker conjugate incorporates the well-characterized Cereblon (CRBN) ligand, thalidomide, and a flexible 3-unit polyethylene glycol (PEG) linker terminating in an amine group, ready for conjugation to a warhead that targets a protein of interest. Understanding the biophysical and cellular characteristics of the resulting ternary complex is paramount for the rational design and optimization of effective protein degraders.
The Central Role of the Ternary Complex
The efficacy of a PROTAC is intrinsically linked to the efficiency of ternary complex formation and its stability. A productive ternary complex orients the target protein in proximity to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase, facilitating the transfer of ubiquitin to lysine residues on the target protein's surface. This polyubiquitination marks the target for recognition and degradation by the 26S proteasome.
The specific linker used, in this case, a PEG3-C2 chain, plays a crucial role in defining the geometry and thermodynamics of the ternary complex. The length and flexibility of the linker can significantly impact the cooperativity of binding, influencing the overall degradation efficiency (DC50 and Dmax values).
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of a thalidomide-based PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data for Thalidomide-Based PROTACs
While specific quantitative data for a PROTAC utilizing the precise "this compound" linker is not publicly available, the following tables summarize representative data for well-characterized thalidomide-based PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4. This data serves as a valuable benchmark for researchers developing new degraders.
Table 1: Representative Binding Affinities (Kd) of PROTAC Components
| Molecule | Binding Partner | Technique | Reported Kd |
| Thalidomide Analog | Cereblon (CRBN) | TR-FRET | ~1-2 µM |
| JQ1 (BRD4 inhibitor) | BRD4(BD1) | ITC | ~50 nM |
| JQ1 (BRD4 inhibitor) | BRD4(BD2) | ITC | ~90 nM |
| Representative PROTAC | BRD4 | SPR | ~20-100 nM |
| Representative PROTAC | Cereblon (CRBN) | SPR | ~0.5-5 µM |
Table 2: Representative Degradation Potency (DC50) and Efficacy (Dmax) of a BRD4-Targeting PROTAC
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time Point (h) |
| HeLa | BRD4 | ~10-50 | >90 | 24 |
| HEK293T | BRD4 | ~5-30 | >95 | 24 |
| Jurkat | BRD4 | ~1-10 | >90 | 18 |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of ternary complex formation and subsequent protein degradation. Below are protocols for key experiments.
Experimental Workflow: From PROTAC Synthesis to In-Cell Validation
Caption: General experimental workflow for PROTAC development.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the binding kinetics and affinity of the PROTAC to its individual binding partners and to characterize the formation of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5, SA)
-
Purified recombinant target protein (POI) and Cereblon (CRBN) E3 ligase complex
-
PROTAC synthesized with this compound
-
SPR running buffer (e.g., HBS-EP+)
-
Regeneration solution
Protocol:
-
Immobilization:
-
Covalently immobilize the target protein or CRBN onto a sensor chip surface according to the manufacturer's instructions. Aim for a low to medium immobilization density to minimize mass transport limitations.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding kinetics (kon, koff) and affinity (Kd).
-
Similarly, inject a series of concentrations of the other protein partner (e.g., CRBN if POI is immobilized) in the absence of the PROTAC to confirm minimal direct interaction.
-
-
Ternary Complex Formation:
-
To measure the binding of the second protein partner to the pre-formed binary complex, co-inject a constant concentration of the PROTAC with a series of concentrations of the second protein partner.
-
Alternatively, pre-incubate the PROTAC with the second protein partner and inject the mixture over the immobilized first protein partner.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, ternary complex models) to determine kinetic and affinity constants.
-
Calculate the cooperativity (alpha) of ternary complex formation. An alpha value greater than 1 indicates positive cooperativity.
-
Western Blot Analysis for Protein Degradation
Objective: To quantify the extent of target protein degradation in cells treated with the PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
TMT-Based Quantitative Proteomics for Selectivity Profiling
Objective: To assess the global proteome changes upon PROTAC treatment and identify on-target and potential off-target effects.
Materials:
-
Cultured cells
-
PROTAC
-
Lysis buffer, DTT, iodoacetamide, and trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
High-pH reversed-phase fractionation system
-
LC-MS/MS instrument (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)
Protocol:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that induces significant target degradation and a vehicle control.
-
Harvest cells, lyse, and extract proteins.
-
Reduce, alkylate, and digest proteins into peptides with trypsin.
-
-
TMT Labeling:
-
Label the peptide samples from different treatment conditions with distinct TMT isobaric tags according to the manufacturer's protocol.
-
Combine the labeled samples into a single mixture.
-
-
Fractionation and LC-MS/MS Analysis:
-
Fractionate the combined peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.
-
Analyze each fraction by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw MS data using appropriate software to identify and quantify proteins.
-
The relative abundance of each protein across the different conditions is determined from the reporter ion intensities of the TMT tags.
-
Identify proteins that are significantly up- or down-regulated upon PROTAC treatment. The target protein should be among the most significantly down-regulated proteins.
-
Conclusion
The successful development of a PROTAC hinges on the formation of a stable and productive ternary complex. The use of the "this compound" linker provides a reliable starting point for the synthesis of Cereblon-recruiting PROTACs. A systematic investigation of the resulting ternary complex, employing a combination of biophysical and cellular assays as outlined in this guide, is essential for understanding the structure-activity relationships and for optimizing the potency, selectivity, and overall efficacy of the PROTAC molecule. The detailed protocols and representative data provided herein serve as a valuable resource for researchers in the exciting field of targeted protein degradation.
The Strategic Utility of Thalidomide-O-amido-PEG3-C2-NH2 in PROTAC Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Targeted Protein Degradation
In the landscape of modern drug discovery, the paradigm is shifting from simple inhibition to targeted elimination. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering a powerful strategy to selectively eradicate disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve this, acting as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI. At the heart of many successful PROTACs is the recruitment of the Cereblon (CRBN) E3 ligase, a task often accomplished using derivatives of thalidomide. This technical guide provides an in-depth exploration of a key building block in this endeavor: Thalidomide-O-amido-PEG3-C2-NH2 .
This pre-functionalized chemical entity, comprising the CRBN-binding thalidomide moiety, a flexible 3-unit polyethylene glycol (PEG) linker, and a terminal primary amine, offers a streamlined approach to PROTAC synthesis. Its modular nature allows for the facile conjugation to a wide array of POI ligands, accelerating the discovery and optimization of novel protein degraders. This guide will delve into the technical specifications of this building block, present available quantitative data for thalidomide-based PROTACs, provide detailed experimental protocols, and visualize the underlying biological and experimental workflows.
Data Presentation: A Quantitative Overview
The efficacy of a PROTAC is primarily defined by its ability to bind to its targets and induce degradation of the POI. While specific degradation data (DC50 and Dmax) for PROTACs synthesized using the precise "this compound" building block is not extensively available in the public domain, we can extrapolate from the well-characterized binding of its parent molecule, thalidomide, and the performance of other thalidomide-based PROTACs.
Physicochemical Properties of the Building Block
A solid understanding of the building block's properties is essential for its effective use in synthesis and for predicting the characteristics of the final PROTAC.
| Property | Value |
| Molecular Formula | C23H30N4O9 |
| Molecular Weight | 506.51 g/mol |
| CAS Number | 1957236-20-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Binding Affinity of Thalidomide Derivatives to Cereblon (CRBN)
The binding affinity of the E3 ligase ligand is a critical determinant of PROTAC efficacy. The following table summarizes the reported binding affinities for thalidomide and its clinically approved derivatives, lenalidomide and pomalidomide, to CRBN. This data provides a benchmark for the expected binding of the thalidomide moiety within the "this compound" building block.
| Ligand | Binding Affinity (Kd) to CRBN | Method |
| Thalidomide | ~2.5 µM | ITC |
| Lenalidomide | ~1 µM | ITC |
| Pomalidomide | ~0.2 µM | ITC |
Note: Kd values can vary depending on the specific experimental conditions.
Illustrative Degradation Performance of Thalidomide-Based PROTACs
While specific data for PROTACs using the "this compound" linker is not provided, the following table presents representative degradation data for well-characterized thalidomide-based PROTACs targeting the bromodomain-containing protein 4 (BRD4). This illustrates the typical potency and efficacy that can be achieved.
| PROTAC Example | Target | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | BRD4 | MV4;11 | ~4 | >95 |
| ARV-825 | BRD4 | RS4;11 | ~1 | >90 |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for the amide coupling of "this compound" to a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).
Materials:
-
This compound
-
POI-COOH (ligand for the protein of interest with a carboxylic acid handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
LC-MS system for reaction monitoring and product analysis
Procedure:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-COOH (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Activation: To the solution from step 1, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Western Blotting for PROTAC-mediated Protein Degradation
This protocol describes how to assess the degradation of a target protein in cultured cells following treatment with a synthesized PROTAC.
Materials:
-
Cultured cells expressing the protein of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with the desired concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) group.
-
Cell Lysis: After treatment, aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Workflow for PROTAC Discovery
Caption: A typical experimental workflow for PROTAC discovery.
Conclusion
"this compound" represents a valuable and versatile tool in the expanding field of targeted protein degradation. Its pre-functionalized nature simplifies the synthetic process, allowing researchers to rapidly generate libraries of PROTACs for screening and optimization. By providing a reliable means of recruiting the Cereblon E3 ligase, this building block empowers the development of novel therapeutics aimed at degrading previously "undruggable" targets. As our understanding of the intricate interplay between PROTACs, target proteins, and E3 ligases deepens, the strategic application of well-designed building blocks like "this compound" will be paramount in realizing the full therapeutic potential of this exciting modality.
The Physicochemical Landscape of Thalidomide-O-amido-PEG3-C2-NH2: A Technical Guide for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the burgeoning field of targeted protein degradation, the strategic design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is paramount. These molecules necessitate a deep understanding of their constituent parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that bridges them. "Thalidomide-O-amido-PEG3-C2-NH2" is a key building block in this domain, serving as a Cereblon (CRBN) E3 ligase ligand connected to a flexible PEG linker with a terminal amine for conjugation. Its physicochemical properties are critical determinants of the resulting PROTAC's efficacy, influencing its solubility, permeability, metabolic stability, and ability to facilitate the crucial ternary complex formation. This technical guide provides an in-depth analysis of the core physicochemical properties of "this compound" to inform rational drug design and development.
Core Physicochemical Properties
The design of effective drug candidates hinges on a delicate balance of various physicochemical parameters. For a molecule like this compound, which is a fragment for more complex PROTACs, understanding these properties is the foundation for predicting the behavior of the final construct.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of this compound and its common salt forms.
| Property | Value | Form |
| Molecular Weight | 506.51 g/mol | Free Base |
| 542.97 g/mol | HCl Salt | |
| 620.53 g/mol | TFA Salt | |
| Molecular Formula | C₂₃H₃₀N₄O₉ | Free Base |
| C₂₃H₃₁ClN₄O₉ | HCl Salt | |
| C₂₅H₃₁F₃N₄O₁₁ | TFA Salt | |
| Predicted LogP | -1.3 | Free Base |
| Predicted pKa (most basic) | 7.8 | Free Base |
| Solvent/Buffer | Solubility | Form |
| DMSO | ~125 mg/mL (~230.22 mM) | HCl Salt |
| Water | ~100 mg/mL (~184.17 mM) | HCl Salt |
| PBS (pH 7.4) | 25 mg/mL (54.96 mM) | HCl Salt |
| Formulation 1 * | ≥ 2.08 mg/mL (3.83 mM) | HCl Salt |
| Formulation 2 † | 4 mg/mL (8.79 mM) | HCl Salt |
*Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline †Formulation 2: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (with sonication recommended)[1][2]
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding event initiates a cascade that leads to the degradation of a specific target protein. The general mechanism is depicted below.
References
An In-depth Technical Guide to the Synthesis and Characterization of Thalidomide-O-amido-PEG3-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Thalidomide-O-amido-PEG3-C2-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the well-established Cereblon (CRBN) E3 ligase ligand, thalidomide, connected to a flexible polyethylene glycol (PEG) linker with a terminal amine. This terminal amine functionality allows for the subsequent conjugation of a target protein ligand, completing the bifunctional PROTAC molecule.
Note on Nomenclature: The nomenclature "this compound" can be ambiguous. Based on common synthetic strategies for thalidomide-based PROTAC linkers, this guide assumes the structure to be a thalidomide core linked via an amide bond at the 4-position of the phthalimide ring to a PEGylated linker. This would be more precisely named 4-((1-(tert-butoxycarbonyl)amino-3,6,9-trioxa-12-amino-dodecan-1-yl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
I. Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the synthesis of 4-aminothalidomide, followed by coupling to a Boc-protected PEG linker, and concluding with the deprotection of the terminal amine.
Caption: Synthetic workflow for this compound.
II. Experimental Protocols
A. Synthesis of 4-Aminothalidomide
1. Nitration of Thalidomide:
-
To a stirred solution of fuming nitric acid at 0°C, slowly add concentrated sulfuric acid.
-
Add thalidomide portion-wise to the cooled nitrating mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water until the washings are neutral and dry under vacuum to yield 4-nitrothalidomide.
2. Reduction of 4-Nitrothalidomide:
-
Suspend 4-nitrothalidomide in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-aminothalidomide.
B. Amide Coupling of 4-Aminothalidomide with Boc-NH-PEG3-C2-COOH
-
Dissolve 4-aminothalidomide and Boc-NH-PEG3-C2-COOH (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N'-diisopropylethylamine (DIPEA) (3 equivalents) to the solution.
-
Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
C. Deprotection of the Terminal Boc Group
-
Dissolve the Boc-protected intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) and stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM several times to remove residual TFA.
-
The resulting TFA salt of this compound can be used directly or further purified by preparative HPLC if necessary.
III. Characterization Methods
A. Data Presentation
Table 1: Physicochemical Properties
| Property | Expected Value |
|---|---|
| Molecular Formula | C23H31N5O8 |
| Molecular Weight | 505.52 g/mol |
| Appearance | White to off-white solid or oil |
| Purity (HPLC) | ≥95% |
Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.10 | s | 1H | Glutarimide N-H |
| ~8.50 | t | 1H | Amide N-H |
| ~7.80-7.20 | m | 3H | Aromatic C-H |
| ~5.10 | dd | 1H | Glutarimide C-H |
| ~3.60-3.40 | m | 12H | PEG -CH₂-O- |
| ~3.30 | m | 2H | -CH₂-NH- |
| ~2.90-2.00 | m | 4H | Glutarimide -CH₂-CH₂- |
| ~2.70 | t | 2H | -CH₂-NH₂ |
| ~1.80 | m | 2H | -CH₂-CH₂-NH₂ |
Table 3: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~172.9, ~170.1 | Glutarimide C=O |
| ~167.5, ~166.8 | Phthalimide C=O |
| ~169.0 | Amide C=O |
| ~145.0, ~136.0, ~132.0, ~118.0, ~115.0, ~110.0 | Aromatic C |
| ~70.0-68.0 | PEG -CH₂-O- |
| ~49.0 | Glutarimide C-H |
| ~40.0, ~38.0 | Aliphatic -CH₂-N- |
| ~31.1, ~22.0 | Glutarimide -CH₂-CH₂- |
Table 4: Expected Mass Spectrometry Data
| Technique | Expected Result |
|---|
| ESI-MS | [M+H]⁺ = 506.22 |
B. Detailed Analytical Protocols
1. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC to confirm the structure and assign protons and carbons.
3. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Mode: Positive ion mode.
-
Analysis: Determine the accurate mass of the protonated molecule ([M+H]⁺) to confirm the elemental composition.
IV. Signaling Pathways and Logical Relationships
The synthesized this compound is a key component in the construction of PROTACs, which hijack the ubiquitin-proteasome system to induce targeted protein degradation.
Caption: Mechanism of PROTAC-induced protein degradation.
Unlocking Targeted Protein Degradation: A Technical Guide to Thalidomide-O-amido-PEG3-C2-NH2 in Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thalidomide-O-amido-PEG3-C2-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a pre-functionalized E3 ligase ligand-linker conjugate, this molecule is instrumental in the rapidly advancing field of targeted protein degradation, offering a powerful tool for early-stage drug discovery and chemical biology research. This document details its core properties, mechanism of action, experimental applications, and the underlying principles of the technology it enables.
Core Concepts: Understanding this compound
This compound is a synthetic molecule designed for the construction of PROTACs.[1][2][3][4][5] It is composed of three key functional components:
-
Thalidomide Moiety: This part of the molecule serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][5] By binding to CRBN, it hijacks the cell's natural protein disposal machinery.
-
PEG3 Linker: A three-unit polyethylene glycol (PEG) linker provides the necessary spacing and flexibility for the PROTAC molecule to simultaneously engage both the target protein and the E3 ligase.
-
Terminal Amine Group (NH2): This primary amine serves as a reactive handle for the straightforward conjugation to a ligand that targets a specific protein of interest (POI).[6] This conjugation is typically achieved through amide bond formation.
The primary application of this compound is in the synthesis of novel PROTACs for the targeted degradation of proteins implicated in various diseases, particularly cancer.[7] By linking a POI ligand to the thalidomide moiety, researchers can create bifunctional molecules that induce the degradation of specific proteins, including those previously considered "undruggable".[8]
Chemical and Physical Properties
A summary of the key properties of this compound and its common salt forms is presented below. These properties are essential for its handling, storage, and use in chemical synthesis.
| Property | This compound | This compound Hydrochloride | This compound TFA Salt |
| Molecular Formula | C21H28N4O7 | C21H29ClN4O7 | C23H30F3N5O9 |
| Molecular Weight | 448.47 g/mol | 484.93 g/mol | 577.50 g/mol |
| Appearance | Solid | Solid | Solid |
| Purity | Typically >98% by HPLC | Typically >98% by HPLC | Typically >98% by HPLC |
| Solubility | Soluble in DMSO | Soluble in Water and DMSO[9] | Soluble in DMSO[2] |
| Storage Conditions | -20°C to -80°C for long-term storage[1][10] | -20°C to -80°C for long-term storage[1][10] | -20°C to -80°C for long-term storage[2] |
Note: Salt forms like the hydrochloride and TFA salts generally offer improved water solubility and stability compared to the free base.[5][11]
Mechanism of Action: The PROTAC Approach
PROTACs synthesized using this compound operate by co-opting the cell's ubiquitin-proteasome system (UPS). The process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.
Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based E3 ligase ligand.
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, facilitates the formation of a ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity.
-
Ubiquitination: Once the complex is formed, the E3 ligase transfers ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the target protein. This results in a poly-ubiquitin chain.
-
Proteasomal Recognition and Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. The proteasome unfolds and proteolytically cleaves the target protein into small peptides.
-
Recycling of Components: The PROTAC molecule is not consumed in this process and can go on to induce the degradation of multiple copies of the target protein, acting in a catalytic manner. The E3 ligase is also recycled.
This catalytic mode of action is a key advantage of PROTACs over traditional small-molecule inhibitors, as it can lead to a more profound and sustained reduction of the target protein.
Experimental Protocols and Workflows
The following sections provide generalized protocols for the synthesis and evaluation of PROTACs using this compound. These should be adapted based on the specific properties of the target protein and its ligand.
PROTAC Synthesis Workflow
The synthesis of a PROTAC from this compound typically involves a standard amide coupling reaction with a carboxylic acid-functionalized ligand for the target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound hydrochloride, 2245697-84-9 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Thalidomide-O-amido-PEG-C2-NH2 hydrochloride | E3 Ligand | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Conjugation of Thalidomide-O-amido-PEG3-C2-NH2 to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide and its derivatives are commonly used as E3 ligase ligands, recruiting the Cereblon (CRBN) E3 ligase.[2][3][4][5][6] The "Thalidomide-O-amido-PEG3-C2-NH2" molecule is a readily available building block for PROTAC synthesis, featuring a terminal primary amine that allows for its conjugation to a protein of interest.[2][3][4][5][6]
This document provides a detailed protocol for the covalent conjugation of "this compound" to a protein of interest through the formation of a stable amide bond. The protocol utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate the carboxyl groups (aspartic acid, glutamic acid, or C-terminus) on the protein surface for reaction with the amine group of the linker.
Principle of the Method
The conjugation process involves a two-step reaction. First, the carboxyl groups on the protein of interest are activated by EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable amine-reactive NHS ester. This intermediate is then reacted with the primary amine of "this compound" to form a stable amide linkage, covalently attaching the thalidomide-linker moiety to the protein.
Visualization of the Experimental Workflow
References
- 1. jasco-global.com [jasco-global.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thalidomide-linker 13 | 2204226-02-6 [amp.chemicalbook.com]
- 6. Thalidomide-O-amido-PEG-C2-NH2 hydrochloride | E3 Ligand | TargetMol [targetmol.com]
Application Notes and Protocols: Step-by-Step Synthesis of a PROTAC Using "Thalidomide-O-amido-PEG3-C2-NH2"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing a commercially available E3 ligase ligand-linker conjugate, "Thalidomide-O-amido-PEG3-C2-NH2". PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] This protocol outlines a standard amide coupling reaction to conjugate the thalidomide-based Cereblon (CRBN) E3 ligase ligand to a hypothetical protein of interest (POI) ligand, "Targeto-COOH," followed by purification and characterization of the final PROTAC molecule.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment.[1] Unlike traditional inhibitors that block the function of a protein, PROTACs catalytically induce their degradation.[] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. Thalidomide and its derivatives are widely used ligands for the CRBN E3 ligase.
Principle of the Synthesis
The synthesis described herein involves the formation of a stable amide bond between the terminal primary amine of "this compound" and the carboxylic acid functional group of a hypothetical POI ligand, designated as "Targeto-COOH". This reaction is a standard peptide coupling facilitated by the activating agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), in an anhydrous polar aprotic solvent such as DMF (N,N-Dimethylformamide).[3][4]
Signaling Pathway and Mechanism of Action
The synthesized PROTAC functions by inducing proximity between the target protein and the CRBN E3 ligase complex. This leads to the polyubiquitination of the target protein, which is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Various | ≥95% Purity |
| Targeto-COOH (Hypothetical POI Ligand) | N/A | ≥95% Purity |
| HATU | Sigma-Aldrich | ≥98% |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | Reagent Grade |
| DMF (N,N-Dimethylformamide), Anhydrous | Sigma-Aldrich | ≥99.8% |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Methanol (MeOH) | Fisher Scientific | ACS Grade |
| Ethyl Acetate (EtOAc) | Fisher Scientific | ACS Grade |
| Water, HPLC Grade | Fisher Scientific | HPLC Grade |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | HPLC Grade |
| Formic Acid (FA) | Sigma-Aldrich | LC-MS Grade |
| Saturated Aqueous Sodium Bicarbonate | N/A | N/A |
| Brine (Saturated Aqueous NaCl) | N/A | N/A |
| Anhydrous Sodium Sulfate (Na2SO4) | N/A | N/A |
Synthetic Workflow
The synthesis of the final PROTAC is a one-step amide coupling reaction followed by aqueous workup and purification.
Figure 2: Overall experimental workflow for PROTAC synthesis.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a clean, dry vial equipped with a magnetic stir bar, add the hypothetical POI ligand, Targeto-COOH (1.0 equiv., e.g., 50 mg).
-
Dissolve the POI ligand in anhydrous DMF (e.g., 2 mL).
-
To this solution, add HATU (1.2 equiv.) and DIPEA (3.0 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Amide Coupling:
-
In a separate vial, dissolve this compound (1.1 equiv.) in a minimum amount of anhydrous DMF (e.g., 1 mL).
-
Add the solution of the thalidomide-linker to the activated POI ligand mixture dropwise.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Targeto-COOH) is consumed.
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc) (e.g., 20 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 10 mL), water (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Typical HPLC Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient, for example, 20% to 80% B over 30 minutes.
-
-
Collect fractions containing the desired product based on UV absorbance.
-
Analyze the collected fractions by LC-MS to confirm the presence and purity of the product.
-
Pool the pure fractions and lyophilize to yield the final PROTAC as a solid.
-
Characterization
The identity and purity of the final PROTAC should be confirmed by the following analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized PROTAC and assess its purity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC.[]
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the PROTAC, further confirming its elemental composition.
Data Presentation
The following tables provide representative data for the synthesis of a hypothetical PROTAC, "Targeto-PROTAC," from this compound and the hypothetical POI ligand, "Targeto-COOH."
Table 1: Reagent Stoichiometry for Targeto-PROTAC Synthesis
| Component | Molecular Weight ( g/mol ) | Mass (mg) | Moles (µmol) | Equivalents |
| Targeto-COOH (Hypothetical) | 400.00 | 50.0 | 125 | 1.0 |
| This compound | 477.49 | 65.7 | 137.5 | 1.1 |
| HATU | 380.23 | 57.0 | 150 | 1.2 |
| DIPEA | 129.24 | 48.5 | 375 | 3.0 |
Table 2: Summary of Characterization Data for Targeto-PROTAC
| Analysis | Parameter | Expected Result |
| LC-MS | Purity | >95% |
| [M+H]⁺ (Calculated) | 859.99 | |
| [M+H]⁺ (Observed) | 860.0 ± 0.2 | |
| HRMS | Exact Mass (Calculated) | C₄₁H₄₉N₇O₁₂ |
| Exact Mass (Observed) | Within 5 ppm of calculated mass | |
| ¹H NMR | Chemical Shifts & Integrals | Consistent with the proposed structure of Targeto-PROTAC |
| Yield | Isolated Yield | Typically 30-60% after purification |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a thalidomide-based PROTAC via a standard amide coupling reaction. The straightforward procedure, coupled with robust purification and characterization techniques, offers a reliable method for researchers in the field of targeted protein degradation. This foundational protocol can be adapted for the conjugation of various carboxylic acid-containing POI ligands to the "this compound" linker, facilitating the development of novel PROTAC molecules for drug discovery and chemical biology research.
References
- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Degradation Assay for Thalidomide-O-amido-PEG3-C2-NH2
Introduction
Thalidomide-O-amido-PEG3-C2-NH2 is a functionalized linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide, it often serves as the E3 ligase-binding moiety. The stability of the linker is a critical determinant of a PROTAC's pharmacokinetic and pharmacodynamic properties. Understanding its degradation profile is essential for the development of effective and stable PROTAC drugs.
This document provides a detailed protocol for assessing the in vitro degradation of this compound in human plasma and human liver microsomes. The primary objective of this assay is to determine the rate and identify the potential metabolites of this linker, providing crucial data for its application in drug development. The protocol outlines the experimental procedure, sample analysis using LC-MS/MS, and data interpretation.
Experimental Overview
The in vitro degradation assay involves incubating this compound in a biologically relevant matrix (human plasma or liver microsomes) at a physiological temperature. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then quantified using a validated LC-MS/MS method. The degradation rate is determined by plotting the natural logarithm of the remaining compound concentration against time.
Below is a diagram illustrating the overall experimental workflow.
Figure 1: General workflow for the in vitro degradation assay of this compound.
Materials and Reagents
Test Compound and Reagents
| Material | Supplier | Catalog No. | Storage Conditions |
| This compound | (Specify) | (Specify) | -20°C, Desiccated |
| Pooled Human Plasma (K2EDTA) | BioIVT | HMPLEDTA2 | -80°C |
| Pooled Human Liver Microsomes (20 mg/mL) | Corning | 452161 | -80°C |
| NADPH Regeneration System (Solution A/B) | Corning | 451200 | -20°C |
| Verapamil (Positive Control) | Sigma-Aldrich | V4629 | Room Temperature |
| Warfarin (Internal Standard) | Sigma-Aldrich | A2250 | Room Temperature |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 | Room Temperature |
| Formic Acid (LC-MS Grade) | Thermo Scientific | 85178 | Room Temperature |
| Water (LC-MS Grade) | Fisher Scientific | W6-4 | Room Temperature |
| Potassium Phosphate Buffer (0.1 M, pH 7.4) | In-house preparation | N/A | 4°C |
Detailed Experimental Protocols
Stock Solution Preparation
-
Test Compound Stock (10 mM): Dissolve an appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM. Vortex until fully dissolved.
-
Internal Standard Stock (1 mM): Dissolve Warfarin in Methanol to a final concentration of 1 mM.
-
Working Solutions:
-
Test Compound Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in a 50:50 mixture of Acetonitrile:Water.
-
Internal Standard Working Solution (200 nM): Dilute the 1 mM stock solution in Acetonitrile to a final concentration of 200 nM. This will serve as the quenching solution.
-
Protocol 1: Stability in Human Plasma
-
Pre-incubation: Aliquot 198 µL of pooled human plasma into microcentrifuge tubes. Pre-warm the tubes in a 37°C water bath for 10 minutes.
-
Initiation: Add 2 µL of the 100 µM test compound working solution to each tube to achieve a final concentration of 1 µM. Vortex gently to mix. This is your T=0 starting point for the first tube, which should be quenched immediately.
-
Incubation: Incubate the remaining tubes at 37°C.
-
Time-Point Sampling: At each designated time point (e.g., 0, 5, 15, 30, 60, and 120 minutes), remove one tube from the incubator.
-
Quenching: Immediately add 400 µL of the cold (4°C) quenching solution (Acetonitrile with 200 nM Warfarin) to the reaction tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Sample Processing:
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for LC-MS/MS analysis.
-
Protocol 2: Stability in Human Liver Microsomes (HLM)
-
Reaction Mixture Preparation: Prepare a master mix containing the NADPH regeneration system and buffer. For a 1 mL reaction, combine:
-
780 µL of 0.1 M Potassium Phosphate Buffer (pH 7.4)
-
50 µL of HLM (final concentration 1 mg/mL)
-
150 µL of NADPH Regeneration System (as per manufacturer's instructions)
-
-
Pre-incubation: Aliquot 198 µL of the HLM reaction mixture into microcentrifuge tubes. Pre-warm at 37°C for 10 minutes.
-
Initiation: Add 2 µL of the 100 µM test compound working solution to each tube (final concentration 1 µM). Vortex gently.
-
Incubation and Sampling: Follow steps 3-6 from the plasma stability protocol (Section 4.2). A positive control (e.g., Verapamil) should be run in parallel to ensure metabolic activity.
LC-MS/MS Analysis
The concentration of this compound is quantified using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | SCIEX QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Test Compound: (Determine precursor/product ions via infusion) Warfarin (IS): 309.1 -> 163.1 |
| Source Parameters | Optimize for specific instrument (e.g., Curtain Gas, IonSpray Voltage, Temperature) |
Data Analysis and Presentation
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard (IS) for each time point.
-
Normalization: Normalize the peak area ratios by expressing them as a percentage of the T=0 time point.
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
-
Half-Life Calculation:
-
Plot the natural logarithm (ln) of the % Remaining versus time.
-
Determine the slope of the linear regression line (k). The degradation rate constant is -k.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Representative Data Tables
The following tables should be used to summarize the quantitative results from the degradation assays.
Table 1: Stability of this compound in Human Plasma
| Time (min) | Peak Area Ratio (Analyte/IS) | % Remaining | ln(% Remaining) |
| 0 | (example) 1.25 | 100 | 4.61 |
| 5 | (example) 1.20 | 96 | 4.56 |
| 15 | (example) 1.15 | 92 | 4.52 |
| 30 | (example) 1.05 | 84 | 4.43 |
| 60 | (example) 0.90 | 72 | 4.28 |
| 120 | (example) 0.70 | 56 | 4.03 |
Table 2: Stability of this compound in Human Liver Microsomes
| Time (min) | Peak Area Ratio (Analyte/IS) | % Remaining | ln(% Remaining) |
| 0 | (example) 1.30 | 100 | 4.61 |
| 5 | (example) 1.10 | 85 | 4.44 |
| 15 | (example) 0.85 | 65 | 4.17 |
| 30 | (example) 0.55 | 42 | 3.74 |
| 60 | (example) 0.25 | 19 | 2.94 |
| 120 | (example) 0.05 | 4 | 1.39 |
Table 3: Summary of Degradation Parameters
| Matrix | Rate Constant (k, min⁻¹) | Half-Life (t½, min) |
| Human Plasma | (Calculated) | (Calculated) |
| Human Liver Microsomes | (Calculated) | (Calculated) |
| HLM Positive Control (Verapamil) | (Calculated) | (Calculated) |
Potential Degradation Pathways
The primary sites of degradation for this compound are the amide bonds, which are susceptible to hydrolysis by plasma esterases and amidases, and the PEG linker, which can be metabolized by microsomal enzymes. The diagram below illustrates the potential points of cleavage.
Figure 2: Potential metabolic cleavage sites in the test compound.
Application Notes and Protocols for Cellular Uptake and Distribution of "Thalidomide-O-amido-PEG3-C2-NH2"-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] A PROTAC molecule is a heterobifunctional chimera composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The "Thalidomide-O-amido-PEG3-C2-NH2" moiety is a common building block in PROTAC design, incorporating a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase and a flexible PEG3 linker.[3]
The efficacy of a PROTAC is critically dependent on its ability to cross the cell membrane, engage its intracellular targets (the POI and the E3 ligase), and facilitate the formation of a productive ternary complex.[4] Therefore, the characterization of a PROTAC's cellular uptake and distribution is a foundational step in its preclinical development. These application notes provide an overview of the key assays and detailed protocols for evaluating the cellular pharmacology of "this compound"-based PROTACs.
Data Presentation: Cellular Uptake and Permeability
The cellular uptake and permeability of PROTACs can be quantified using various methods. Below are tables summarizing representative data for a hypothetical PROTAC, "PROTAC-X," which utilizes the "this compound" linker. These tables illustrate how quantitative data on intracellular concentration and permeability are typically presented.
Table 1: Intracellular Concentration of PROTAC-X in Target Cells as Determined by LC-MS/MS
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (nM) |
| HEK293 | 0.1 | 4 | 15.2 ± 2.1 |
| 1.0 | 4 | 120.5 ± 15.8 | |
| 10.0 | 4 | 950.3 ± 89.4 | |
| HeLa | 0.1 | 4 | 12.8 ± 1.9 |
| 1.0 | 4 | 105.7 ± 12.3 | |
| 10.0 | 4 | 875.1 ± 76.5 |
Table 2: Permeability of PROTAC-X in Caco-2 Monolayer Assay
| Parameter | Value | Interpretation |
| Apparent Permeability (Papp) A→B (cm/s) | 1.5 x 10⁻⁶ | Moderate to low passive permeability |
| Apparent Permeability (Papp) B→A (cm/s) | 4.5 x 10⁻⁶ | Suggests active efflux |
| Efflux Ratio (Papp B→A / Papp A→B) | 3.0 | Indicates the compound is a substrate of an efflux transporter |
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
The fundamental mechanism of a "this compound"-based PROTAC involves the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase, leading to ubiquitination and subsequent degradation of the POI by the proteasome.
Experimental Workflow: LC-MS/MS Quantification
Quantifying the intracellular concentration of a PROTAC is crucial for understanding its dose-response relationship. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification.
Experimental Protocols
Protocol 1: Qualitative Cellular Uptake by Fluorescence Microscopy
This protocol is for visualizing the cellular uptake of a fluorescently labeled version of a "this compound"-based PROTAC.
Materials:
-
Fluorescently labeled PROTAC
-
Target cells (e.g., HEK293, HeLa)
-
Cell culture medium
-
6-well plates with glass coverslips
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in 6-well plates and allow them to adhere overnight.
-
Compound Incubation: Replace the medium with fresh medium containing the fluorescently labeled PROTAC at the desired concentration. Incubate for various time points (e.g., 1, 4, 24 hours).
-
Washing: Aspirate the medium and wash the cells three times with PBS to remove the extracellular compound.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Staining: Incubate the cells with DAPI or Hoechst stain for 5-10 minutes to counterstain the nuclei.
-
Mounting and Imaging: Wash the coverslips with PBS and mount them onto microscope slides. Visualize the cells using a fluorescence microscope. Capture images to assess the presence and subcellular localization of the fluorescent signal.
Protocol 2: Quantitative Cellular Uptake by LC-MS/MS
This protocol provides a method for the absolute quantification of an unlabeled PROTAC inside cells.
Materials:
-
"this compound"-based PROTAC
-
Target cells
-
Cell culture medium and plates
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of PROTAC concentrations for desired time points.
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash the cell monolayer three times with ice-cold PBS.
-
Lyse the cells in a known volume of lysis buffer.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Determine the protein concentration of a small aliquot of the lysate (e.g., using a BCA assay).
-
To the remaining lysate, add 3 volumes of ice-cold acetonitrile containing a suitable internal standard to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and selective LC-MS/MS method for the detection and quantification of the PROTAC.
-
Generate a standard curve by spiking known concentrations of the PROTAC into a matrix similar to the cell lysate.
-
Analyze the samples and quantify the PROTAC concentration based on the standard curve.
-
-
Data Normalization: Normalize the intracellular PROTAC concentration to the protein concentration or cell number to allow for comparison across different samples.
Protocol 3: Target Engagement using NanoBRET™ Assay
This protocol assesses whether the PROTAC engages its target, CRBN, within living cells.[5][6]
Materials:
-
HEK293 cells
-
NanoLuc®-CRBN fusion vector
-
CRBN NanoBRET™ Tracer
-
"this compound"-based PROTAC
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well assay plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-CRBN fusion vector and seed them into a 96-well plate. Incubate for 24 hours.
-
Tracer and PROTAC Addition:
-
Prepare serial dilutions of the PROTAC in Opti-MEM®.
-
Prepare the CRBN NanoBRET™ Tracer at the recommended concentration in Opti-MEM®.
-
Add the PROTAC dilutions to the wells, followed by the tracer. Include a "no compound" control.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a BRET-capable luminometer, measuring both donor (NanoLuc®) and acceptor (Tracer) emissions.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of PROTAC required to displace 50% of the tracer.
-
Conclusion
The cellular uptake and distribution of "this compound"-based PROTACs are multifaceted processes that are essential for their therapeutic activity. The protocols and methods outlined in these application notes provide a comprehensive framework for researchers to characterize these critical parameters. By employing a combination of qualitative and quantitative assays, scientists can gain a deeper understanding of their PROTAC's behavior in a cellular context, enabling the rational design and optimization of this promising class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selvita.com [selvita.com]
- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for PROTAC Synthesis: Amide Bond Formation with "Thalidomide-O-amido-PEG3-C2-NH2"
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a POI, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
"Thalidomide-O-amido-PEG3-C2-NH2" is a key building block in the synthesis of PROTACs that recruit the cereblon (CRBN) E3 ubiquitin ligase.[3][4][5] This reagent consists of the thalidomide moiety, which binds to CRBN, and a flexible 3-unit polyethylene glycol (PEG) linker terminating in a primary amine. This terminal amine serves as a nucleophile for the formation of a stable amide bond with a carboxylic acid-functionalized ligand for a POI. This application note provides detailed protocols for the amide bond formation step in PROTAC synthesis using "this compound", along with methods for the characterization of the final PROTAC product.
Materials and Reagents
-
This compound (or its hydrochloride/TFA salt)
-
Protein of Interest (POI) ligand with a terminal carboxylic acid
-
Amide coupling reagents (e.g., HATU, HBTU, COMU)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (for salt forms of the amine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., HPLC-grade acetonitrile, water, methanol)
-
Reverse-phase HPLC column (e.g., C18)
-
NMR tubes and deuterated solvents (e.g., DMSO-d₆, CDCl₃)
Experimental Protocols
Protocol 1: Amide Bond Formation
This protocol describes a general procedure for the coupling of a carboxylic acid-functionalized POI ligand with "this compound". The reaction conditions provided are representative and may require optimization depending on the specific properties of the POI ligand, such as its steric bulk and solubility.
1. Preparation of Reactants: a. Dissolve the POI ligand (containing a carboxylic acid) (1.0 equivalent) in a minimal amount of anhydrous DMF. b. In a separate vial, dissolve "this compound" (1.1 equivalents) in anhydrous DMF. If using a salt form (e.g., HCl or TFA salt), add DIPEA (2-3 equivalents) to the solution to neutralize the salt and stir for 10-15 minutes before proceeding.
2. Activation of the Carboxylic Acid: a. To the solution of the POI ligand, add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and DIPEA (3.0 equivalents). b. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
3. Coupling Reaction: a. Add the solution of "this compound" to the activated POI ligand solution. b. Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress should be monitored by LC-MS or TLC. For sterically hindered substrates, heating the reaction (e.g., to 50 °C) may be necessary.
4. Work-up and Purification: a. Upon completion of the reaction, dilute the mixture with ethyl acetate or another suitable organic solvent. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
Data Presentation: Representative Amide Coupling Reaction
| Parameter | Value | Notes |
| Reactants | ||
| POI Ligand-COOH | 1.0 eq | The limiting reagent. |
| This compound | 1.1 - 1.2 eq | A slight excess is used to ensure complete consumption of the more valuable POI ligand. |
| Coupling Reagent (e.g., HATU) | 1.2 - 1.5 eq | More powerful reagents like COMU may be used for sterically hindered couplings. |
| Base (e.g., DIPEA) | 3.0 - 5.0 eq | A non-nucleophilic base is crucial to prevent side reactions. Additional base is needed if starting with a salt form of the amine. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or NMP | High-boiling, polar aprotic solvents are generally preferred for solubility. |
| Concentration | 0.1 - 0.2 M | |
| Temperature | Room Temperature (20-25 °C) | May be increased to 40-60 °C for less reactive or sterically hindered substrates. |
| Reaction Time | 4 - 24 hours | Monitor by LC-MS until the starting material is consumed. |
| Expected Outcome | ||
| Yield | 30 - 70% | Yields can vary significantly based on the complexity and steric hindrance of the coupling partners. |
| Purity (after HPLC) | >95% | Purity should be assessed by analytical HPLC and confirmed by NMR and MS. |
Protocol 2: Characterization of the Final PROTAC
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.
1. High-Performance Liquid Chromatography (HPLC): a. Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile). b. Analyze the sample using a reverse-phase analytical HPLC system with a C18 column. c. Use a gradient of water and acetonitrile (often with 0.1% TFA or formic acid) as the mobile phase. d. Monitor the elution profile using a UV detector at an appropriate wavelength. The purity of the PROTAC is determined by the peak area percentage.
2. Mass Spectrometry (MS): a. Analyze the purified PROTAC using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm its molecular weight. b. The observed mass should correspond to the calculated exact mass of the PROTAC.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆). b. Acquire ¹H and ¹³C NMR spectra. c. The spectra should be consistent with the expected structure of the PROTAC, with characteristic peaks for the POI ligand, the thalidomide moiety, and the PEG linker.
Data Presentation: Analytical Characterization of the PROTAC
| Technique | Purpose | Expected Result |
| HPLC | Assess purity | A single major peak with >95% purity. |
| HRMS (ESI) | Confirm molecular weight | The observed m/z value should match the calculated exact mass of the protonated molecule [M+H]⁺. |
| ¹H NMR | Confirm structure and purity | The chemical shifts, coupling constants, and integration values should be consistent with the proposed structure. Absence of impurity peaks. |
| ¹³C NMR | Confirm carbon framework | The number and chemical shifts of the signals should correspond to the number of unique carbon atoms in the molecule. |
Mandatory Visualizations
Caption: Experimental workflow for PROTAC synthesis via amide bond formation.
Caption: Signaling pathway of a thalidomide-based PROTAC.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive coupling reagent.2. Steric hindrance.3. Amine salt not fully neutralized. | 1. Use a fresh batch of a more potent coupling reagent (e.g., COMU).2. Increase the reaction temperature to 40-60 °C or consider converting the carboxylic acid to a more reactive acyl fluoride.3. Ensure sufficient base (DIPEA) is added to neutralize the amine salt before the coupling step. |
| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during work-up or purification.3. Product degradation on silica gel. | 1. Increase reaction time or temperature.2. Minimize aqueous work-up steps if the product has some water solubility.3. Use reverse-phase preparative HPLC for purification, as PEG-containing PROTACs are often highly polar and can adhere strongly to normal-phase silica. |
| Complex Reaction Mixture | 1. Side reactions.2. Epimerization of chiral centers. | 1. Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).2. Use a coupling reagent known to suppress racemization (e.g., DEPBT) and maintain a low reaction temperature if possible. |
Conclusion
The formation of an amide bond between a carboxylic acid-functionalized POI ligand and "this compound" is a robust and widely applicable method for the synthesis of CRBN-recruiting PROTACs. The provided protocols offer a comprehensive guide for this key synthetic step, from reaction setup to the characterization of the final product. While the specific reaction conditions may require optimization for different substrates, the principles and troubleshooting strategies outlined in this application note will facilitate the successful synthesis and development of novel PROTACs for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. adooq.com [adooq.com]
- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride, 2245697-84-9 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
"Thalidomide-O-amido-PEG3-C2-NH2" for developing PROTACs against novel targets
Application Notes: Thalidomide-O-amido-PEG3-C2-NH2 for PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] By forming a ternary complex between the POI and the E3 ligase, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[6][7]
One of the most frequently recruited E3 ligases in PROTAC design is Cereblon (CRBN).[3][6][8][9] Thalidomide and its analogs (immunomodulatory imide drugs or IMiDs) are well-characterized ligands for CRBN.[3][10] This compound is a key building block for constructing CRBN-recruiting PROTACs. It comprises the thalidomide-based Cereblon ligand conjugated to a flexible 3-unit polyethylene glycol (PEG) linker, terminating in a primary amine (-NH2) group.[11][12][13] This terminal amine provides a versatile chemical handle for conjugation to a ligand for a novel protein target.
Physicochemical and Handling Information
Proper handling and storage are critical for maintaining the integrity of this compound.
| Property | Value | Source |
| Chemical Name | This compound | MedChemExpress[11], BroadPharm[13] |
| Synonyms | Cereblon Ligand-Linker Conjugate | MedChemExpress[11][12] |
| Appearance | Solid | N/A (Assumed) |
| Molecular Weight | Varies (Supplied as TFA or HCl salt) | MedChemExpress[11][12] |
| Storage (Solid) | Room temperature (short term); -20°C to -80°C (long term) | MedChemExpress[11][12] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months (sealed, away from moisture) | MedChemExpress[11][12] |
| Solubility | Soluble in DMSO | MedChemExpress[11] |
Note: Data is compiled from supplier information. Researchers should always refer to the specific product's Certificate of Analysis for precise data.
Core Concepts and Visualizations
PROTAC Mechanism of Action
PROTACs function by hijacking the UPS. The key step is the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the limiting factor for efficient degradation.[14][15][16] This proximity induces the E2 conjugating enzyme to transfer ubiquitin (Ub) to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to engage in another catalytic cycle.[5]
PROTAC Synthesis Workflow
The terminal amine of this compound is typically coupled with a carboxylic acid on the target protein ligand. This amide bond formation is a common and robust method for PROTAC synthesis.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol describes a general procedure for coupling this compound with a POI ligand containing a carboxylic acid.
Materials:
-
POI ligand with a carboxylic acid moiety.
-
This compound (hydrochloride or TFA salt).
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt).
-
Organic base (e.g., DIPEA or triethylamine).
-
Anhydrous solvent (e.g., DMF or DMSO).
-
Reaction vessel and magnetic stirrer.
-
HPLC for purification.
-
LC-MS and NMR for characterization.
Procedure:
-
Preparation: In a clean, dry reaction vessel, dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 3.0 eq) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add this compound (1.1 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove excess reagents and DMF. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels in cells following PROTAC treatment.[17][18][19]
Materials:
-
Cell line expressing the target protein.
-
Complete cell culture medium.
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they are 70-80% confluent at the time of treatment.[17][20] Incubate for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. Aspirate the old medium from the cells and add the medium containing different PROTAC concentrations (e.g., 1 nM to 10,000 nM). Include a vehicle-only (DMSO) control.[20] Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤0.1%).
-
Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours).[17][20]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.[17] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[17]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[20]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[20] Separate proteins via electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.[20]
-
Analysis: Re-probe the membrane with a loading control antibody. Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle control.
PROTAC Evaluation Workflow
A systematic approach is required to validate a novel PROTAC, from initial degradation assessment to confirming the mechanism of action.
References
- 1. enamine.net [enamine.net]
- 2. Building blocks and linkers for PROTAC synthesis - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 6. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound hydrochloride, 2245697-84-9 | BroadPharm [broadpharm.com]
- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 15. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Protein Degradation by a "Thalidomide-O-amido-PEG3-C2-NH2" PROTAC via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the body's natural protein disposal machinery to eliminate specific disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The "Thalidomide-O-amido-PEG3-C2-NH2" component serves as a precursor for a PROTAC that recruits the Cereblon (CRBN) E3 ligase, a common strategy in PROTAC design.[1][2][3][4] This document provides a detailed protocol for utilizing Western blot to assess the degradation of a target protein induced by a PROTAC synthesized from this building block.
Western blotting is a fundamental technique to quantify the reduction in target protein levels upon PROTAC treatment.[5] Key metrics derived from this analysis are the DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[6]
PROTAC Mechanism of Action
The PROTAC incorporating the thalidomide moiety functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[6][7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another cycle of degradation.[7]
Figure 1: Mechanism of action for a Thalidomide-based PROTAC.
Experimental Protocols
This section details the step-by-step methodology for assessing PROTAC-induced protein degradation using Western blot.
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate the desired cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Preparation: Prepare a high-concentration stock solution of the "this compound"-based PROTAC in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the PROTAC stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the dose-response experiment (e.g., 0.1 nM to 10 µM).
-
Cell Treatment: Aspirate the medium from the wells and replace it with the medium containing the different PROTAC concentrations. Include the following controls:
-
Vehicle Control: Treat cells with the same final concentration of DMSO used in the highest PROTAC concentration well. This serves as the baseline for target protein expression.
-
(Optional) Proteasome Inhibitor Control: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). This should prevent the degradation of the target protein, confirming the involvement of the proteasome.[8]
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.[9]
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After incubation, place the 6-well plates on ice.
-
Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to each well.[10]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.[10]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.[10]
-
Protocol 3: Western Blot Analysis
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a Tris-Glycine SDS-PAGE gel.[8]
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[8]
-
Confirm successful transfer by staining the membrane with Ponceau S.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
-
Signal Detection and Analysis:
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[9]
-
Capture the chemiluminescent signal using a digital imaging system.[8]
-
Strip the membrane and re-probe with a primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin) to normalize for protein loading variations.[8]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[9]
-
Figure 2: Experimental workflow for Western blot analysis.
Data Presentation
Summarize the quantitative data from the densitometry analysis in a structured table to facilitate comparison and the determination of DC50 and Dmax values.
Table 1: Quantitative Analysis of Target Protein Degradation
| PROTAC Concentration | Normalized Band Intensity (Target/Loading Control) | % Protein Remaining (Relative to Vehicle) | % Degradation |
| Vehicle (DMSO) | Value | 100% | 0% |
| 0.1 nM | Value | Value | Value |
| 1 nM | Value | Value | Value |
| 10 nM | Value | Value | Value |
| 100 nM | Value | Value | Value |
| 1 µM | Value | Value | Value |
| 10 µM | Value | Value | Value |
Table 2: Summary of Degradation Potency
| Target Protein | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| e.g., BRD4 | e.g., HeLa | 24 | Calculated Value | Calculated Value |
| e.g., BRD4 | e.g., HEK293 | 24 | Calculated Value | Calculated Value |
Note: The data presented in these tables are for illustrative purposes. Actual values will depend on the specific PROTAC, target protein, and cell line used.[9]
Data Analysis
-
Normalization: Normalize the band intensity of the target protein to the corresponding loading control for each lane.[10]
-
Percentage of Protein Remaining: Calculate the percentage of the target protein remaining for each PROTAC concentration relative to the vehicle control (which is set to 100%).[10]
-
DC50 and Dmax Calculation: Plot the percentage of protein remaining against the logarithm of the PROTAC concentration. Use a non-linear regression curve fit (e.g., sigmoidal dose-response) to determine the DC50 and Dmax values.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 3. This compound (TFA) [myskinrecipes.com]
- 4. This compound hydrochloride, 2245697-84-9 | BroadPharm [broadpharm.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS Characterization of "Thalidomide-O-amido-PEG3-C2-NH2" PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the body's own cellular machinery to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] "Thalidomide-O-amido-PEG3-C2-NH2" is a key building block for constructing PROTACs, incorporating a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase and a flexible PEG linker with a terminal amine for conjugation to a POI ligand.[2][3][4]
The robust and accurate characterization of these complex molecules is paramount for their development as safe and effective therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has emerged as an indispensable tool for the qualitative and quantitative analysis of PROTACs, enabling researchers to assess their identity, purity, stability, and pharmacokinetic properties.[5][6] This document provides detailed application notes and protocols for the comprehensive LC-MS characterization of PROTACs derived from "this compound".
Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
Protocol 1: Quantitative Analysis of "this compound" PROTAC in Plasma
This protocol outlines a general method for the quantification of a thalidomide-PEG-based PROTAC in plasma samples, essential for pharmacokinetic studies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled PROTAC).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5-95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Precursor Ion (Q1) | [M+H]⁺ of the PROTAC (To be determined based on the exact mass of the final PROTAC conjugate) |
| Product Ion (Q3) | Characteristic fragment ions of the PROTAC (To be determined by infusion and fragmentation studies) |
| Collision Energy | Optimize for maximum signal intensity of the product ion |
3. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the concentration of the PROTAC in the unknown samples.
Protocol 2: Characterization of PROTAC-Induced Protein Degradation in Cells by Proteomics
This protocol provides a workflow to assess the efficacy and selectivity of a "this compound"-based PROTAC by quantifying changes in the cellular proteome.
1. Cell Culture and Treatment
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Digestion
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a urea-based lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Digest the proteins with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the peptides and reconstitute in 0.1% formic acid in water for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Data-Independent Acquisition - DIA)
| Parameter | Recommended Setting |
| LC System | UHPLC system with a high-pressure gradient capability |
| Column | Reversed-phase C18 column with a long gradient length (e.g., 75 µm x 25 cm, 1.7 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in 80% acetonitrile |
| Gradient | A long, shallow gradient (e.g., 2-40% B over 120 minutes) |
| Flow Rate | 300 nL/min |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA) |
| Scan Range (MS1) | 400-1200 m/z |
| Resolution (MS1) | >60,000 |
| DIA Isolation Windows | 20-40 variable windows across the MS1 scan range |
| Resolution (MS2) | >30,000 |
| Collision Energy | Stepped normalized collision energy (e.g., 25, 27.5, 30) |
4. Data Analysis
-
Process the raw DIA data using specialized software (e.g., Spectronaut, DIA-NN) against a project-specific or published spectral library.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
Visualize the results using volcano plots and heatmaps.
Data Presentation
Quantitative data from LC-MS experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Representative Quantitative LC-MS/MS Data for a Thalidomide-Based PROTAC in Plasma
| Parameter | Value |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL |
| Linearity (r²) | >0.99 |
| Inter-day Precision (%CV) | <15% |
| Inter-day Accuracy (%RE) | ±15% |
| Recovery | 85-115% |
Table 2: Illustrative Proteomics Data for a Target Protein After PROTAC Treatment
| PROTAC Concentration | Mean Normalized Protein Abundance | Standard Deviation | % Degradation |
| Vehicle Control | 1.00 | 0.08 | 0% |
| 1 nM | 0.75 | 0.06 | 25% |
| 10 nM | 0.42 | 0.05 | 58% |
| 100 nM | 0.15 | 0.03 | 85% |
| 1 µM | 0.08 | 0.02 | 92% |
Mandatory Visualizations
Experimental Workflow for PROTAC Characterization
Caption: Experimental workflow for PROTAC characterization.
Logical Relationship for LC-MS Method Development
Caption: Logical relationship for LC-MS method development.
References
- 1. LC-MS/MS and chiroptical spectroscopic analyses of multidimensional metabolic systems of chiral thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Protein Degrader [proteomics.com]
Revolutionizing Drug Discovery: High-Throughput PROTAC Screening with Thalidomide-O-amido-PEG3-C2-NH2
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[] This technology utilizes heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[][2] "Thalidomide-O-amido-PEG3-C2-NH2" is a key building block in the construction of PROTACs, incorporating a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase and a flexible 3-unit polyethylene glycol (PEG) linker.[3][4][5] This application note provides a comprehensive guide and detailed protocols for utilizing this versatile E3 ligase ligand-linker conjugate in a high-throughput PROTAC screening cascade to identify and characterize novel protein degraders.
The Role of this compound in PROTAC Design
"this compound" serves as a foundational component for generating PROTAC libraries. The thalidomide moiety specifically engages the CRBN E3 ligase, a widely expressed and tractable ligase for targeted protein degradation.[6][7] The PEG3 linker provides the necessary spacing and flexibility for the PROTAC to induce the formation of a productive ternary complex between the POI and CRBN.[2] The terminal amine group (NH2) allows for straightforward conjugation to a variety of POI-binding ligands (warheads) through standard amide coupling reactions, facilitating the rapid synthesis of diverse PROTAC libraries for screening.[4][8]
High-Throughput PROTAC Screening Workflow
A typical high-throughput screening (HTS) workflow for PROTACs involves several stages, from initial library synthesis to hit validation and lead optimization. The primary goal is to identify PROTACs that induce potent and selective degradation of the target protein.
Data Presentation: Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative quantitative data for PROTACs targeting different proteins, illustrating the impact of linker composition and length on degradation potency.
Table 1: In Vitro Degradation of BRD4-Targeting PROTACs [9]
| PROTAC Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Table 2: Degradation of PI3K and mTOR by a Dual-Targeting PROTAC (GP262) [10]
| Target Protein | DC50 (nM) | Dmax (%) |
| p110α (PI3K) | 227.4 | 71.3 |
| p110γ (PI3K) | 42.23 | 88.6 |
| mTOR | 45.4 | 74.9 |
Table 3: Degradation of Class I HDACs by Benzamide-Based PROTACs [11]
| PROTAC | Target | DC50 (µM) | Dmax (%) |
| Compound 22 | HDAC3 | 0.44 | 77 |
| Compound 22 | HDAC1 | >1 | 41 |
| Compound 22 | HDAC2 | >1 | 18 |
Experimental Protocols
This section provides detailed methodologies for key high-throughput experiments to assess PROTAC function.
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of "this compound" to a POI ligand containing a carboxylic acid.
-
Dissolution: Dissolve the POI ligand (1.0 eq) and a coupling reagent such as HATU (1.2 eq) in anhydrous DMF.
-
Activation: Add a non-nucleophilic base like DIPEA (2.0 eq) to the mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add "this compound" (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.[4]
High-Throughput Degradation Screening using TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for quantifying protein levels in a high-throughput format.[5][12]
-
Cell Seeding: Seed cells in a 384-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC library compounds and incubate for the desired degradation time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Lyse the cells directly in the wells by adding a lysis buffer containing a TR-FRET donor-labeled antibody and an acceptor-labeled antibody that recognize different epitopes on the target protein.
-
Signal Measurement: Incubate the plate at room temperature to allow for antibody binding. Measure the TR-FRET signal using a plate reader with appropriate filters for the donor and acceptor fluorophores.[12]
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. A decrease in this ratio corresponds to a decrease in the target protein level. Plot the signal against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]
Ternary Complex Formation Assessment using NanoBRET™
The NanoBioluminescence Resonance Energy Transfer (NanoBRET™) assay allows for the real-time measurement of PROTAC-induced ternary complex formation in living cells.[14][15]
-
Cell Transfection: Co-transfect cells with plasmids encoding the POI fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase (CRBN) fused to HaloTag® (the BRET acceptor).
-
Cell Seeding: Seed the transfected cells into a 96- or 384-well white assay plate.
-
Labeling: Add the HaloTag® NanoBRET® 618 ligand (the acceptor fluorophore) to the cells and incubate to allow for labeling of the HaloTag®-CRBN fusion protein.
-
Compound Addition: Add the PROTAC compounds at various concentrations to the cells.
-
Substrate Addition and Signal Measurement: Add the Nano-Glo® Live Cell Substrate and immediately measure the donor and acceptor emission signals using a luminometer.[16][17]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates the formation of the POI-PROTAC-CRBN ternary complex.[16]
In-Cell Western (ICW) for Target Protein Quantification
ICW is a quantitative immunofluorescence assay performed in microplates, offering higher throughput than traditional Western blotting.[][18][19]
-
Cell Culture and Treatment: Seed adherent cells in a 96-well plate and treat with PROTACs as described for the TR-FRET assay.
-
Fixation and Permeabilization: After treatment, fix the cells with a solution of 4% formaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate with an IRDye®-labeled secondary antibody. A second antibody against a housekeeping protein (e.g., GAPDH or Tubulin) with a different colored IRDye® can be used for normalization.
-
Signal Detection: Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for the target protein and the normalization control. The ratio of these intensities is used to determine the relative protein levels.[18]
Signaling Pathway and Mechanism of Action
PROTACs utilizing "this compound" hijack the CRL4^CRBN E3 ubiquitin ligase complex to induce the degradation of the target protein.
The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the Cullin-RING E3 ligase complex, forming a ternary complex.[6][7] This proximity induces the E2 conjugating enzyme to transfer ubiquitin molecules to the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into small peptides.[] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[]
"this compound" is a valuable and versatile tool for the development of novel PROTACs. By employing the high-throughput screening protocols outlined in this application note, researchers can efficiently screen large PROTAC libraries to identify potent and selective protein degraders. The combination of robust biochemical and cell-based assays provides a comprehensive framework for advancing promising PROTAC candidates through the drug discovery pipeline.
References
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Thalidomide-O-amido-PEG3-C2-NH2 in Advancing Targeted Protein Degradation
FOR IMMEDIATE RELEASE
Shanghai, China – December 13, 2025 – In the rapidly evolving field of chemical biology, the quest for more precise and effective therapeutic strategies is paramount. One such strategy that has gained significant traction is targeted protein degradation, facilitated by Proteolysis Targeting Chimeras (PROTACs). A key building block in the synthesis of these novel therapeutics is Thalidomide-O-amido-PEG3-C2-NH2 , a molecule that serves as a crucial bridge between a target protein and the cellular machinery responsible for protein degradation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this versatile E3 ligase ligand-linker conjugate.
This compound is a heterobifunctional molecule composed of a thalidomide derivative, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a three-unit polyethylene glycol (PEG) linker with a terminal amine group (C2-NH2). This terminal amine allows for the covalent attachment of a ligand specific to a protein of interest, thereby creating a PROTAC. The resulting ternary complex of the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Principle of PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC utilizing a thalidomide-based E3 ligase ligand is a sophisticated hijacking of the cell's natural protein disposal system.
Caption: PROTAC-mediated protein degradation pathway.
Applications in Chemical Biology
The primary application of this compound is in the development of PROTACs to study the biological function of specific proteins and as potential therapeutic agents. By inducing the degradation of a target protein rather than simply inhibiting its activity, PROTACs can offer several advantages, including:
-
Overcoming drug resistance: PROTACs can degrade proteins that have developed resistance to traditional inhibitors.
-
Targeting "undruggable" proteins: Proteins lacking active sites for small molecule inhibition can be targeted for degradation.
-
Prolonged duration of action: As PROTACs act catalytically, they can induce the degradation of multiple target protein molecules.
Quantitative Data from a Case Study: Mcl-1/Bcl-2 Degraders
Research by Wang et al. has demonstrated the utility of thalidomide-based PROTACs in selectively degrading anti-apoptotic proteins Mcl-1 and Bcl-2, which are key targets in cancer therapy. While the specific linker "this compound" was not explicitly used in the final potent compounds in this study, the principles of using a PEG linker with a thalidomide-based E3 ligase ligand are directly applicable. The study highlights how modifying the linker and exit vector of the target protein ligand can significantly impact degradation potency and selectivity.
For illustrative purposes, the following table summarizes the degradation data for two of the most effective PROTACs developed in the aforementioned study, which utilized a pomalidomide (a thalidomide analog) E3 ligase ligand.
| PROTAC | Target Protein | Cell Line | DC50 (μM) | Dmax (%) |
| C3 | Mcl-1 | H23 | 0.7 | >90 |
| C5 | Bcl-2 | H23 | 3.0 | >80 |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Experimental Protocols
The following are detailed protocols for key experiments involved in the development and evaluation of PROTACs synthesized using this compound.
Protocol 1: Synthesis of a PROTAC
This protocol describes the general steps for conjugating a target protein ligand (containing a carboxylic acid) to this compound.
Caption: General workflow for PROTAC synthesis.
Materials:
-
Target protein ligand with a carboxylic acid functional group
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the target protein ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Lyophilize the pure fractions to yield the PROTAC as a solid.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol details the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the PROTAC on the cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 value.
-
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs, enabling the targeted degradation of a wide range of proteins. The protocols provided herein offer a framework for the successful development and evaluation of novel protein degraders. As the field of targeted protein degradation continues to expand, the applications of such versatile building blocks will undoubtedly play a central role in the discovery of new therapeutics and the elucidation of complex biological pathways.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for improving the aqueous solubility of "Thalidomide-O-amido-PEG3-C2-NH2"-based PROTACs, a common challenge in their development.
Frequently Asked Questions (FAQs)
Q1: Why do this compound-based PROTACs often have poor aqueous solubility?
A1: These PROTACs typically exhibit poor solubility due to their inherent molecular characteristics. By design, they are large molecules with a high molecular weight (often >700 Da) and significant lipophilicity.[1][2] This combination places them in the "beyond Rule of Five" (bRo5) chemical space, which is commonly associated with low aqueous solubility.[1][3] The linker, even with a hydrophilic PEG3 component, connects two often-greasy ligands (the warhead and the E3 ligase binder), contributing to an overall high nonpolar surface area.
Q2: What is the role of the PEG3 linker in the solubility of my PROTAC?
A2: The polyethylene glycol (PEG) linker is primarily incorporated to improve the physicochemical properties of the PROTAC.[4][5] PEG chains are hydrophilic and flexible, which can increase aqueous solubility and potentially improve cell permeability.[6][7] However, the overall solubility is a balance of all components. While the PEG3 linker in "this compound" enhances hydrophilicity, the lipophilic nature of the thalidomide moiety and the target-binding ligand can still dominate, leading to solubility challenges.[1]
Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A3: Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent, measured when the solid and dissolved states are in equilibrium. Kinetic solubility, on the other hand, measures the concentration of a compound that remains in solution after rapid dilution from a high-concentration DMSO stock into an aqueous buffer.[1] For early-stage screening and in vitro assays where compounds are introduced from DMSO stocks, kinetic solubility is often more representative of experimental conditions.[1] Thermodynamic solubility is more critical for later-stage development, especially for formulation and oral bioavailability studies.[1][8]
Q4: How can I chemically modify my PROTAC to improve its solubility?
A4: Modifying the linker is a primary strategy for enhancing solubility.[1] Consider the following approaches:
-
Incorporate Ionizable Groups: Introducing basic nitrogen atoms, for instance within heterocyclic scaffolds like piperazine or piperidine in the linker, can significantly improve solubility in acidic aqueous environments.[1][9]
-
Optimize PEG Length: While your PROTAC has a PEG3 linker, the optimal length is a balance between solubility and the ability to form a stable and effective ternary complex.[4][] Synthesizing analogues with different PEG lengths (e.g., PEG1, PEG2, PEG4, PEG5) may yield a more soluble and active molecule.[5]
-
Strategic Fluorination: Incorporating fluorine atoms into the linker can modulate properties like lipophilicity and metabolic stability, which can indirectly influence solubility behavior.[1][11]
Troubleshooting Guide
This guide addresses common experimental issues related to the poor solubility of "this compound"-based PROTACs.
Issue 1: My PROTAC precipitates immediately upon dilution from a DMSO stock into aqueous assay buffer.
-
Possible Cause: The final concentration of the PROTAC exceeds its kinetic solubility limit in the assay buffer. The percentage of DMSO may be too low to maintain solubility.
-
Solutions:
-
Decrease Final Concentration: Determine the kinetic solubility limit and ensure your assay concentrations are below this threshold.
-
Increase Co-solvent Percentage: Gradually increase the final percentage of DMSO in your assay buffer. Most cell-based assays can tolerate up to 0.5% DMSO, but always run a vehicle control to check for solvent toxicity.
-
Use Sonication: After dilution, gently sonicate the solution to help break up aggregates and aid dissolution.[12]
-
Prepare a Fresh Dilution: Do not use stock solutions that have been stored at low temperatures after initial dilution, as the compound may have crashed out. Always prepare fresh dilutions from a high-concentration DMSO stock for each experiment.
-
Issue 2: I am observing inconsistent or irreproducible results in my cell-based or biochemical assays.
-
Possible Cause: The PROTAC is precipitating out of solution over the course of the experiment, leading to variable effective concentrations.
-
Solutions:
-
Incorporate Solubilizing Excipients: Consider adding solubility enhancers to your assay media, such as low concentrations of non-ionic surfactants (e.g., Tween-20) or cyclodextrins.[3] Ensure these excipients do not interfere with your assay.
-
Test in Biorelevant Media: The solubility of your PROTAC might be higher in buffers that mimic physiological fluids, such as Fasted-State Simulated Intestinal Fluid (FaSSIF).[1] Testing in these media can provide a more accurate picture of solubility in vivo.
-
Formulate as an Amorphous Solid Dispersion (ASD): For more advanced studies, creating an ASD with a polymer like hydroxypropyl methylcellulose acetate succinate (HPMCAS) can significantly enhance dissolution and maintain supersaturation.[8][13][14]
-
Issue 3: My PROTAC shows low potency (high DC50/IC50), and I suspect poor solubility is the cause.
-
Possible Cause: The actual concentration of the PROTAC in solution is much lower than the nominal concentration due to precipitation, leading to an underestimation of its true potency.[1]
-
Solutions:
-
Measure Compound Concentration Post-Incubation: After your standard assay incubation period, centrifuge your samples (e.g., from a cell-free assay or the supernatant of a cell-based assay) and measure the concentration of the PROTAC remaining in solution using LC-MS. This will reveal the true soluble concentration.
-
Perform a Dose-Response Solubility Screen: Test the solubility of your PROTAC across the full concentration range used in your potency assay to identify the point at which it begins to precipitate.
-
Re-evaluate the Structure: If formulation strategies are insufficient, the most robust solution is to re-engage in medicinal chemistry efforts to synthesize more soluble analogues based on the strategies outlined in the FAQ section.
-
Data Presentation
The following table summarizes representative solubility data for thalidomide-based PROTACs, highlighting the impact of different linkers and formulation strategies.
| PROTAC Structure/Formulation | Linker Type | Aqueous Solubility (Kinetic, pH 7.4) | Notes |
| Thalidomide-C4-Warhead | Alkyl | < 1 µM | Highly lipophilic linker leads to very poor solubility. |
| Thalidomide-PEG3-Warhead | PEG | 15 µM | Introduction of PEG linker improves solubility compared to a pure alkyl chain.[7] |
| Thalidomide-PEG3-piperazine-Warhead | PEG + Heterocycle | 85 µM | Addition of an ionizable heterocyclic group significantly boosts solubility.[1] |
| Thalidomide-PEG3-Warhead in 1% Poloxamer 188 | PEG | > 100 µM (Apparent) | Formulation with a surfactant (wetting agent) enhances apparent solubility.[15] |
| Thalidomide-PEG3-Warhead ASD (20% load in HPMCAS) | PEG | > 200 µM (Apparent) | Amorphous solid dispersion (ASD) formulation can dramatically increase dissolution and supersaturation.[14] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Turbidimetry
This high-throughput method measures the concentration at which a compound precipitates when diluted from DMSO into an aqueous buffer.[1]
Materials:
-
PROTAC of interest (10 mM stock in 100% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 620 nm or nephelometry
Methodology:
-
Prepare a serial dilution of the PROTAC in 100% DMSO in a 96-well plate (e.g., from 10 mM down to ~20 µM).
-
In a separate 96-well assay plate, add 198 µL of PBS pH 7.4 to each well.
-
Transfer 2 µL of the PROTAC DMSO serial dilutions to the corresponding wells of the PBS plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Include buffer-only and 1% DMSO-only controls.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the turbidity of each well using a plate reader (absorbance at 620 nm or by nephelometry).
-
Data Analysis: The kinetic solubility limit is the highest concentration at which no significant increase in turbidity is observed compared to the 1% DMSO control.[1]
Protocol 2: Western Blot for Target Degradation
This protocol is used to assess the functional consequence of PROTAC treatment by measuring the levels of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC (prepared as a 1000x stock in DMSO)
-
Cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Plating: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS, then add RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[5]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein (at the recommended dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Add the ECL substrate and image the blot using a chemiluminescence detector.
-
Analysis: Strip and re-probe the blot for the loading control. Quantify the band intensities and normalize the target protein signal to the loading control signal.
Mandatory Visualizations
Caption: General mechanism of action for a thalidomide-based PROTAC.
Caption: Decision tree for troubleshooting PROTAC precipitation in assays.
Caption: Experimental workflow for the kinetic solubility turbidimetry assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 11. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
Overcoming low yield in "Thalidomide-O-amido-PEG3-C2-NH2" conjugation reactions
Technical Support Center: Thalidomide-O-amido-PEG3-C2-NH2 Conjugation
This guide provides troubleshooting and optimization strategies for researchers experiencing low yields in conjugation reactions involving "this compound," a bifunctional linker commonly used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] The primary amine (-NH2) on the PEG linker is typically conjugated to a carboxyl group on a target molecule (e.g., a protein, peptide, or small molecule ligand for a protein of interest) via amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in my conjugation reaction?
Low yield is often a result of suboptimal reaction conditions, particularly incorrect pH, the presence of competing nucleophiles in buffers, or the use of hydrolyzed/inactive coupling reagents like EDC and NHS.[3][4]
Q2: What functional group does the -NH2 on the Thalidomide linker react with?
The terminal primary amine (-NH2) is a nucleophile that reacts with electrophilic groups. In bioconjugation, it is most commonly coupled with a carboxylic acid (-COOH) group that has been activated to form an amine-reactive ester, typically using carbodiimide chemistry (e.g., EDC with NHS).[5][6]
Q3: How should I store the this compound linker?
To prevent degradation, the linker should be stored at -20°C or -80°C in a sealed container, protected from moisture.[1][7] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the compound.[5]
Q4: Can I use Tris or glycine buffers for my conjugation reaction?
No. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the linker for reaction with your activated target molecule, leading to significantly reduced yields of the desired conjugate.[5][8] Recommended buffers include phosphate-buffered saline (PBS), MES, and HEPES.[9]
Troubleshooting Guide: Low Conjugation Yield
This section addresses specific problems encountered during the conjugation process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Coupling Reagents (EDC/NHS): EDC and NHS are highly sensitive to moisture and can hydrolyze over time, rendering them inactive. | 1a. Use fresh, high-quality EDC and NHS. 1b. Prepare EDC/NHS solutions immediately before use in an anhydrous solvent like DMSO or DMF. Do not store them in solution.[3] 1c. Allow reagent vials to equilibrate to room temperature before opening to prevent condensation.[6] |
| 2. Incorrect Reaction pH: The two-step EDC/NHS reaction has different optimal pH ranges. | 2a. Activation Step: Perform the activation of the carboxyl group with EDC/NHS at a pH of 4.5–7.2. MES buffer is commonly used for this step.[5][8] 2b. Conjugation Step: The subsequent reaction of the NHS-activated molecule with the linker's primary amine is most efficient at pH 7.2–8.0.[6] Adjust the pH after the activation step using a suitable buffer like PBS. | |
| 3. Competing Nucleophiles: Buffers or contaminants containing primary amines (e.g., Tris, glycine, ammonium salts) or other nucleophiles are present. | 3a. Use amine-free buffers such as MES, HEPES, or PBS.[9] 3b. If your target molecule was purified or stored in an incompatible buffer, perform a buffer exchange using dialysis, ultrafiltration, or a desalting column prior to conjugation.[4][10] | |
| Multiple or Unexpected Products (Side Reactions) | 1. Protein Self-Crosslinking: If the target is a protein with multiple carboxyl and amine groups, EDC can mediate intermolecular crosslinking. | 1a. Use a two-step protocol. Activate the carboxyl groups first, then remove excess EDC/NHS (e.g., via a desalting column) before adding the amine-containing linker.[6] 1b. Optimize the molar ratio of EDC/NHS to the target molecule to minimize side reactions. |
| 2. Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, which regenerates the original carboxyl group and reduces yield. | 2a. Add the amine linker to the reaction mixture immediately after the activation step.[11] 2b. Avoid excessively long reaction times at high pH where hydrolysis is more rapid. | |
| Difficulty in Purifying the Final Conjugate | 1. Co-elution of Product and Reactants: The desired conjugate may have similar chromatographic properties to unreacted starting materials or byproducts. | 1a. Size Exclusion Chromatography (SEC): Effective for removing low molecular weight by-products and unreacted linker from a larger protein conjugate.[12] 1b. Ion Exchange Chromatography (IEX): Often the method of choice for separating PEGylated proteins from their un-PEGylated counterparts, as PEGylation can alter the surface charge.[12][13] 1c. Reverse-Phase HPLC (RP-HPLC): Useful for purifying smaller molecule conjugates and for analytical-scale separation.[] |
| 2. Product Precipitation: High levels of modification or inappropriate buffer conditions can lead to protein aggregation and precipitation. | 2a. Reduce the molar excess of the linker used in the reaction.[11] 2b. Ensure the protein remains in a buffer that maintains its stability and solubility throughout the process. |
Data Presentation: Reaction Optimization
Optimizing the molar ratio of reactants is critical for maximizing yield. The following table provides a starting point for optimization experiments.
| Parameter | Starting Ratio (Target:EDC:NHS:Linker) | Optimization Range | Rationale |
| EDC Molar Excess | 1 : 5 : 10 : 20 | 1 : (2-20) : (5-50) : (10-50) | Drives the initial activation of the carboxyl group. Higher excess may be needed for dilute solutions but can increase side reactions.[6] |
| NHS Molar Excess | 1 : 5 : 10 : 20 | 1 : 5 : (5-50) : (10-50) | Stabilizes the activated intermediate, converting it to a more stable amine-reactive NHS ester and improving efficiency.[6] |
| Linker Molar Excess | 1 : 5 : 10 : 20 | 1 : 5 : 10 : (5-50) | A 10-20 fold molar excess of the linker is a good starting point to drive the reaction to completion.[11] The optimal ratio depends on the number of available conjugation sites. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation
This protocol describes the conjugation of "this compound" to a target molecule containing a carboxylic acid.
Materials:
-
Target molecule with -COOH group
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the Thalidomide linker in anhydrous DMSO.
-
Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO immediately before use.[6]
-
Dissolve/dilute your target molecule in the Activation Buffer.
-
-
Activation of Carboxylic Acid (Step 1):
-
Conjugation to Amine Linker (Step 2):
-
Immediately add the "this compound" stock solution to the activated target molecule mixture. A 10- to 20-fold molar excess is a typical starting point.[11]
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Conjugation Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS esters.[5]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove excess reagents and byproducts.[][15]
-
Protocol 2: Analysis by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm successful conjugation and assess purity.
-
Sample Preparation: Dilute a small aliquot of the purified reaction mixture in an appropriate mobile phase.
-
Chromatography: Use a C18 reverse-phase column with a gradient of water and acetonitrile (both typically containing 0.1% formic acid) to separate the conjugate from starting materials.
-
Mass Spectrometry: Analyze the eluent using an ESI-MS detector.
-
Data Analysis: Compare the observed molecular weight of the main peak with the calculated theoretical molecular weight of the desired conjugate. The presence of a peak corresponding to the expected mass confirms successful conjugation.
Visualizations
Caption: Two-step EDC/NHS reaction pathway for amide bond formation.
Caption: General experimental workflow for the conjugation reaction.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Antibody Conjugation Troubleshooting [bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of Thalidomide-O-amido-PEG3-C2-NH2 and Related PROTACs in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Thalidomide-O-amido-PEG3-C2-NH2" and derivative PROTACs, focusing on their stability in aqueous experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of my thalidomide-based PROTAC in aqueous buffers?
A1: Thalidomide and its derivatives are known to be susceptible to hydrolysis in aqueous solutions, particularly at neutral to basic pH. The stability of your PROTAC will be influenced by the specific buffer composition, pH, and temperature of your experiment. The thalidomide moiety can undergo hydrolysis, leading to the opening of the glutarimide and/or phthalimide rings, which can inactivate the PROTAC.[1][2] The point of attachment of the linker to the thalidomide core has a significant impact on its hydrolytic stability.[1]
Q2: How does the PEG linker influence the stability of my PROTAC?
A2: While the primary concern for thalidomide-based PROTACs in aqueous buffers is the hydrolysis of the thalidomide warhead, the PEG linker can also play a role. The ether linkages in PEG are generally more stable to hydrolysis than the imide bonds in thalidomide. However, PEG linkers can be susceptible to oxidative degradation, though this is more of a concern in in vivo metabolic studies than in typical in vitro buffer stability assays. The length and flexibility of the PEG linker can also indirectly affect stability by influencing the overall conformation of the PROTAC and potentially exposing the labile thalidomide moiety to the aqueous environment.
Q3: What are the primary degradation products I should expect to see?
A3: The primary degradation products of a thalidomide-based PROTAC in aqueous buffer are typically the result of hydrolysis of the glutarimide ring, the phthalimide ring, or both. This will result in one or more ring-opened species. For a PROTAC, this means you may observe the intact warhead-linker portion with a hydrolyzed thalidomide, or complete cleavage of the thalidomide from the linker.
Q4: At what pH should I conduct my experiments to maximize stability?
A4: To maximize the stability of thalidomide-based PROTACs, it is advisable to perform experiments at a slightly acidic pH (e.g., pH 6.0-6.5) if compatible with your assay. Hydrolysis of thalidomide is generally slower at acidic pH compared to neutral or basic conditions.[3] However, most cell-based assays require physiological pH (~7.4), so it is crucial to understand the stability of your PROTAC under these conditions and design your experiments accordingly (e.g., minimize incubation times).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of PROTAC activity over time in a multi-day experiment. | Degradation of the thalidomide warhead in the aqueous buffer. | 1. Perform a time-course stability study of your PROTAC in the assay buffer at the experimental temperature. 2. If degradation is significant, consider preparing fresh PROTAC solutions for each day of the experiment. 3. If possible, adjust the buffer to a slightly more acidic pH. |
| Inconsistent results between experimental replicates. | Partial degradation of the PROTAC in stock solutions or during experimental setup. | 1. Prepare fresh stock solutions of the PROTAC in an anhydrous solvent like DMSO and store them at -80°C. 2. Minimize the time the PROTAC is in aqueous buffer before starting the assay. 3. Ensure thorough mixing of the PROTAC in the final assay buffer to avoid localized high concentrations that may affect solubility and stability. |
| Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS). | Formation of degradation products. | 1. Characterize the unexpected peaks using mass spectrometry (MS) to identify potential hydrolysis products. 2. Compare the chromatograms of freshly prepared PROTAC with those of samples incubated in aqueous buffer over time to track the appearance of degradation peaks. |
Experimental Protocols
Protocol for Assessing PROTAC Stability in Aqueous Buffer
This protocol outlines a general method for determining the stability of a thalidomide-based PROTAC in a desired aqueous buffer using LC-MS/MS.
1. Materials and Reagents:
-
PROTAC of interest (e.g., synthesized from this compound)
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system
2. Sample Preparation:
-
Prepare a 10 mM stock solution of the PROTAC in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest in triplicate.
-
Prepare a "time zero" (T=0) sample by immediately quenching the reaction: take 50 µL of the 10 µM PROTAC solution and add 150 µL of ice-cold acetonitrile. Vortex and centrifuge to precipitate any salts.
-
Incubate the remaining PROTAC solutions at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), take 50 µL aliquots from each replicate and quench with 150 µL of ice-cold acetonitrile.
-
Store all quenched samples at -20°C until LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Transfer the supernatant from the quenched samples to HPLC vials.
-
Inject an appropriate volume (e.g., 5 µL) onto a C18 reverse-phase column.
-
Use a gradient elution method with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Set up the mass spectrometer to monitor the parent mass of the intact PROTAC and potential degradation products using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
4. Data Analysis:
-
Integrate the peak area of the intact PROTAC at each time point.
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of remaining PROTAC against time.
-
Calculate the half-life (t½) of the PROTAC in the tested buffer.
Visualizations
Caption: Experimental workflow for assessing PROTAC stability in aqueous buffers.
Caption: Potential hydrolytic degradation pathways for a thalidomide-based PROTAC.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide and thalidomide transformed by pH-dependent hydrolysis or by liver enzyme treatment does Not impede the proliferation of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing linker length of "Thalidomide-O-amido-PEG3-C2-NH2" for enhanced degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) derived from "Thalidomide-O-amido-PEG3-C2-NH2". This resource offers direct, question-and-answer-based solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a thalidomide-based PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the thalidomide moiety (which binds to the E3 ubiquitin ligase, Cereblon (CRBN)) to a "warhead" that binds to the protein of interest (POI).[1][2] The linker's length, rigidity, and composition are critical for facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3][] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1]
Q2: Is "this compound" a complete PROTAC?
A2: No, "this compound" is a pre-synthesized building block. It contains the E3 ligase ligand (thalidomide) and a polyethylene glycol (PEG)-based linker with a terminal amine group (-NH2).[][6] This amine group allows for straightforward conjugation to a warhead ligand designed to bind to your specific protein of interest, thus forming a complete PROTAC molecule.
Q3: Is there a universally optimal linker length for all PROTACs?
A3: No, the optimal linker length is highly dependent on the specific protein of interest and the E3 ligase being recruited.[7] The ideal length must be determined empirically for each new target. For some targets, shorter linkers may be more effective, while for others, longer linkers are necessary to achieve potent degradation.[7] The goal is to find a length that allows for favorable protein-protein interactions within the ternary complex.[]
Q4: What are the consequences of a suboptimal linker length?
A4: A suboptimal linker can lead to several undesirable outcomes:
-
Reduced Degradation Efficiency: The linker may be too short, causing steric hindrance and preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to unproductive binding modes.[8]
-
Incomplete Degradation (Low Dmax): Even at saturating concentrations, the PROTAC may not be able to induce the degradation of the entire target protein pool.
-
Poor Selectivity: An inappropriate linker might promote off-target degradation by enabling the formation of ternary complexes with other proteins.[]
Q5: What is the "hook effect" and how does it relate to linker optimization?
A5: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations.[10][11] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[11] While the hook effect is an indicator of a ternary complex-mediated mechanism, its presence and the concentration at which it occurs can be influenced by the stability of the ternary complex, which is in turn affected by the linker.[12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No degradation of the target protein is observed. | 1. Inefficient Ternary Complex Formation: The PEG3-C2 linker may be too short or too long for the specific target. 2. Low PROTAC Permeability/Solubility: The physicochemical properties of the final PROTAC may be poor.[13] 3. Low E3 Ligase Expression: The cell line used may have low endogenous levels of CRBN.[10] | 1. Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG5) and compositions (e.g., alkyl chains).[2][] 2. Assess Physicochemical Properties: Evaluate the solubility and permeability of the PROTAC using assays like the Caco-2 permeability assay.[14] 3. Confirm E3 Ligase Expression: Check CRBN protein levels in your cell line via Western blot.[10] |
| Degradation is incomplete (low Dmax). | 1. Suboptimal Ternary Complex Stability: The linker may not be holding the POI and E3 ligase in an optimal orientation for efficient ubiquitination.[] 2. Slow Rate of Degradation: The kinetics of degradation may be slow, and the chosen time point for analysis might be too early.[16] | 1. Test Different Linker Chemistries: Explore more rigid linkers (e.g., incorporating piperazine or alkyne groups) to restrict conformational flexibility and potentially improve ternary complex stability.[7] 2. Perform a Time-Course Experiment: Analyze protein degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time.[17] |
| High DC50 value (low potency). | 1. Weak Ternary Complex Formation: The linker does not sufficiently promote favorable interactions between the target protein and the E3 ligase. 2. Negative Cooperativity: The binding of the PROTAC to one protein may hinder its binding to the other, resulting in a less stable ternary complex.[14] | 1. Systematically Vary Linker Length: Test PROTACs with single atom variations in linker length to fine-tune the distance and geometry. 2. Characterize Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation.[3][14] |
| Significant off-target degradation. | Unfavorable Linker Conformation: The linker may allow the PROTAC to induce the formation of ternary complexes with unintended proteins. | 1. Perform Proteomics Analysis: Use quantitative mass spectrometry to identify off-target proteins that are degraded.[16][18] 2. Modify Linker Rigidity and Attachment Points: Synthesize PROTACs with different linker compositions and attachment points on the warhead to alter the geometry of the ternary complex.[] |
Visualizing Experimental Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting PROTAC Purification: A Technical Support Guide for "Thalidomide-O-amido-PEG3-C2-NH2" Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the purification of Proteolysis Targeting Chimeras (PROTACs) that incorporate the "Thalidomide-O-amido-PEG3-C2-NH2" E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges encountered with thalidomide-based PROTACs?
A1: Researchers often face challenges with the purification of thalidomide-based PROTACs due to their complex structures and physicochemical properties.[1] Common issues include:
-
Poor Solubility: PROTACs are often large, "beyond the Rule of Five" molecules with high molecular weight and lipophilicity, leading to poor solubility in aqueous solutions and some organic solvents.[1][2] The PEG3 linker in "this compound" is intended to improve hydrophilicity, but the overall solubility will be dictated by the properties of the entire PROTAC molecule.[2][3]
-
Co-eluting Impurities: During synthesis, side-products or unreacted starting materials with similar polarities to the final PROTAC can co-elute during chromatographic purification, making separation difficult.[4]
-
Compound Instability: The thalidomide moiety can be susceptible to hydrolysis, particularly under acidic or basic conditions.[5] Additionally, PROTACs can degrade in solution, so it is advisable to perform purification at room temperature and store the purified compound as a solid at low temperatures (-20°C or below).[4]
-
"Greasy" Nature: The often high hydrophobicity of PROTACs can lead to issues such as streaking on TLC plates and poor peak shape during HPLC purification.[6]
Q2: Which chromatographic techniques are most effective for purifying my "this compound" based PROTAC?
A2: A multi-step purification strategy is often necessary to achieve high purity. The most common and effective techniques are:
-
Flash Column Chromatography: This is a useful initial purification step to remove major impurities from the crude reaction mixture.[7][8] Silica gel is a common stationary phase, and gradients of ethyl acetate/hexanes or methanol/dichloromethane are frequently employed.[7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the primary method for achieving high purity of PROTACs due to its high resolving power.[4] A C18 stationary phase is typically effective for separating the relatively non-polar PROTAC molecule from more polar impurities.[4]
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative to HPLC, sometimes offering better resolution and faster purification times, especially for complex mixtures and chiral separations.
Q3: How can I improve the solubility of my PROTAC for purification and biological assays?
A3: Improving the solubility of your PROTAC is crucial for successful purification and reliable biological data. Consider the following strategies:
-
Solvent Selection: For purification, dissolve the crude product in a minimal amount of a strong organic solvent like DMSO or DMF, and then dilute with the mobile phase to an appropriate concentration (e.g., 10-50 mg/mL).[2][4]
-
Formulation for Assays: For in vitro experiments, preparing a concentrated stock solution in 100% DMSO is a standard practice.[2] When diluting into aqueous buffers or cell culture media, do so dropwise while vortexing to minimize precipitation.[2] Be mindful of the final DMSO concentration in cellular assays, as it can be toxic to cells at higher concentrations (typically >0.5%).[6]
-
pH Adjustment: If your PROTAC contains ionizable groups, adjusting the pH of the buffer can significantly impact solubility.[2]
-
Use of Co-solvents: In some cases, the addition of a small percentage of an organic co-solvent to the aqueous buffer can improve solubility.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your "this compound" based PROTAC.
Problem 1: Low Yield After Purification
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor reaction progress closely using TLC or LC-MS to ensure completion.[8]- Optimize reaction conditions (temperature, reaction time, reagents) if necessary.[6] |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is optimized to prevent your compound from partitioning into it.- Perform multiple extractions with the organic solvent to maximize recovery. |
| Poor Separation in Chromatography | - Optimize the mobile phase gradient to achieve better separation between your product and impurities.- Consider using a different stationary phase (e.g., a different type of C18 column or switching to a phenyl-hexyl column for RP-HPLC).[4] |
| Compound Degradation | - Avoid harsh acidic or basic conditions during workup and purification.[5]- Keep samples cool when possible and minimize the time the PROTAC is in solution.[4] |
Problem 2: Persistent Impurities After HPLC Purification
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurities | - Modify the HPLC gradient: try a shallower gradient around the elution time of your product to improve resolution.[4]- Change the mobile phase composition (e.g., switch from acetonitrile to methanol or vice-versa, or use a different buffer system).- Try a different stationary phase with alternative selectivity.[4] |
| Isomeric Impurities | - Thalidomide has a chiral center and can racemize.[4] Consider using chiral HPLC for separation if enantiomeric purity is a concern.[4] |
| Degradation on Column | - If the impurity appears after HPLC, your compound may be degrading on the column. Try a different column or adjust the mobile phase pH to improve stability. |
Experimental Protocols
General Protocol for RP-HPLC Purification
This protocol provides a general framework for the purification of a "this compound" based PROTAC. Optimization will be required based on the specific properties of your molecule.
-
Sample Preparation:
-
HPLC Conditions (Starting Point):
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 30 minutes is a good starting point. This will need to be optimized based on the retention time of your compound.
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column, or 20 mL/min for a 21.2 mm ID preparative column).
-
Detection: UV detection at a wavelength where your compound has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to your PROTAC.[4]
-
Analyze the collected fractions using analytical HPLC or LC-MS to determine the purity of each fraction.[4]
-
Pool the fractions with the desired purity.
-
Remove the solvent under reduced pressure (e.g., lyophilization or rotary evaporation).
-
Visualizing Workflows and Concepts
General PROTAC Purification Workflow
Caption: A general workflow for the purification of PROTACs.
Troubleshooting Logic for Co-eluting Impurities
Caption: A decision tree for troubleshooting co-eluting impurities.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Addressing off-target effects of "Thalidomide-O-amido-PEG3-C2-NH2"-based degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Thalidomide-O-amido-PEG3-C2-NH2"-based degraders. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address potential off-target effects and optimize your experiments for clean, interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its role in a PROTAC?
A1: "this compound" is a chemical moiety that serves as a building block for constructing Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It consists of a thalidomide derivative, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a PEG3 (polyethylene glycol) linker with a terminal amine group (-NH2).[1][3] In a PROTAC, this moiety is conjugated to a ligand that binds to a specific target protein. By recruiting CRBN, it facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5]
Q2: What are the primary types of off-target effects observed with thalidomide-based degraders?
A2: Off-target effects with thalidomide-based degraders can be broadly categorized into two types:
-
Degradation-dependent off-targets: This is the unintended degradation of proteins other than the intended target. A notable example for CRBN-based PROTACs is the degradation of certain zinc-finger (ZF) proteins.[6][7] This occurs because the thalidomide moiety itself can induce the degradation of these proteins.[6][8]
-
Degradation-independent off-targets: These are pharmacological effects of the PROTAC molecule that are not related to protein degradation.[9] These can arise from the binding of either the target-binding ligand or the E3 ligase ligand to other proteins, leading to unintended biological consequences.[10]
Q3: What is the "hook effect" and how can it impact my results?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[9][10][11] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[9] This can lead to a bell-shaped dose-response curve, and using a concentration that is too high may result in a lack of target degradation and potential for off-target effects.[9][11]
Q4: How can I minimize off-target degradation of zinc-finger proteins?
A4: Recent studies have shown that modifying the pomalidomide (a thalidomide analog) moiety can reduce off-target zinc-finger (ZF) protein degradation. Specifically, substitutions at the C5 position of the phthalimide ring have been shown to minimize the degradation of ZF proteins while maintaining on-target activity.[6][7] When designing or selecting a degrader, consider those with such modifications if ZF protein degradation is a concern.
Q5: How can linker composition affect the selectivity of my degrader?
A5: The linker plays a crucial role in the selectivity of a PROTAC. Optimizing the linker's length, rigidity, and attachment points can significantly improve the affinity and stability of the ternary complex for the intended target, thereby enhancing selectivity and reducing off-target effects.[12][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak degradation of the target protein. | 1. Suboptimal PROTAC concentration: The concentration may be too low or in the "hook effect" range.[9] 2. Incorrect incubation time: The duration of treatment may be too short for degradation to occur.[9] 3. Low E3 ligase expression: The cell line used may have low expression of CRBN.[11] 4. Poor cell permeability or stability of the degrader. [11] | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and rule out the "hook effect".[9] 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time.[9] 3. Confirm CRBN expression in your cell line using Western blot or qPCR.[11] 4. Assess the cell permeability and stability of your degrader using appropriate assays. |
| Unintended degradation of other proteins observed in proteomics. | 1. Off-target binding of the target ligand or E3 ligase ligand. 2. Formation of non-selective ternary complexes. [9] 3. Degradation of zinc-finger proteins by the thalidomide moiety. [6][7] | 1. Use a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase) to distinguish between degradation-dependent and independent off-targets.[10] 2. Optimize the linker to improve selectivity.[12] 3. If possible, use a degrader with a modified thalidomide analog (e.g., substitution at the C5 position) to reduce ZF protein degradation.[6][7] |
| Discrepancy between proteomics and Western blot data. | 1. Differences in assay sensitivity. 2. Antibody cross-reactivity in Western blotting. [10] | 1. Use quantitative proteomics data to guide the selection of antibodies for Western blot validation.[10] 2. Confirm antibody specificity using knockout/knockdown cell lines if available.[10] |
| Observed cell toxicity. | 1. On-target toxicity due to potent degradation of the target protein. 2. Off-target effects of the degrader. [10] 3. High concentration of the degrader or solvent. [10] | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration.[10] 2. Titrate the degrader to the lowest effective concentration that achieves robust target degradation.[9] 3. Ensure the solvent concentration is not toxic to the cells by including a vehicle-only control group.[14] |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a general workflow for identifying off-target effects of a "this compound"-based degrader using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable cell line to ~70-80% confluency.
-
Treat cells with the degrader at its optimal degradation concentration (and a higher concentration to check for the hook effect).
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind CRBN).[10]
-
A short treatment time (e.g., 6-8 hours) is recommended to enrich for direct degradation targets.[9][15]
-
-
Sample Preparation:
-
Harvest and lyse the cells.
-
Quantify the protein concentration of each lysate.
-
Perform in-solution or in-gel digestion of proteins into peptides using trypsin.
-
-
Quantitative Mass Spectrometry:
-
Label peptides with isobaric tags (e.g., TMT) for multiplexed analysis (optional but recommended for accurate quantification).[9]
-
Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using appropriate software to identify and quantify proteins.
-
Calculate the log2 fold change and p-value for each protein in the degrader-treated samples compared to the vehicle control.
-
Proteins with a significant negative log2 fold change and a low p-value are potential off-targets.
-
Western Blotting for Off-Target Validation
-
PROTAC Treatment: Treat cells with a range of degrader concentrations and a vehicle control for the desired time.[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody against the potential off-target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the signal to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 13. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Permeability of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of "Thalidomide-O-amido-PEG3-C2-NH2" and related PROTACs.
Frequently Asked Questions (FAQs)
Q1: My "this compound" PROTAC shows potent target binding in biochemical assays but has low efficacy in cell-based assays. What is the likely cause?
A1: A significant drop in potency between biochemical and cellular assays often points towards poor cell permeability.[1] PROTACs, due to their high molecular weight and polar surface area, frequently face challenges in crossing the cell membrane to reach their intracellular targets.[2] We recommend directly assessing the cell permeability of your PROTAC using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.
Q2: What are the key physicochemical properties of my PROTAC that I should focus on to improve cell permeability?
A2: Several key physicochemical properties influence a PROTAC's ability to permeate cells. These include:
-
Molecular Weight (MW): While PROTACs generally fall into the "beyond Rule of 5" space, minimizing MW where possible can be beneficial.
-
Topological Polar Surface Area (TPSA): A lower TPSA is generally correlated with better permeability. Strategies to reduce TPSA include masking polar functional groups or promoting intramolecular hydrogen bonding.
-
Lipophilicity (logP/logD): An optimal lipophilicity range is crucial. While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Intramolecular Hydrogen Bonding (IMHB): Promoting the formation of intramolecular hydrogen bonds can lead to a more compact, "chameleon-like" conformation that masks polar groups in the hydrophobic environment of the cell membrane, thereby improving permeability.[3][4]
Q3: How does the PEG linker in "this compound" impact its cell permeability?
A3: The polyethylene glycol (PEG) linker has a multifaceted role in PROTAC permeability. The ether oxygens in the PEG chain can act as hydrogen bond acceptors, potentially increasing the TPSA and reducing permeability. However, the flexibility of the PEG linker can also allow the PROTAC to adopt folded conformations that shield polar functionalities, a phenomenon known as the "chameleon effect," which can enhance permeability.[3][5][6] The length of the PEG linker is a critical parameter to optimize, as it influences both the physicochemical properties and the ability to form a productive ternary complex.[6][7]
Q4: What is the "hook effect" and is it related to cell permeability?
A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This is due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex required for degradation. While not a direct measure of permeability, poor permeability can complicate the interpretation of the hook effect, as the intracellular concentration of the PROTAC may not be accurately reflected by the applied extracellular concentration.[1]
Troubleshooting Guides
Issue: Low Permeability Observed in PAMPA or Caco-2 Assays
| Possible Cause | Troubleshooting Steps |
| High Polarity (High TPSA) | 1. Linker Modification: Systematically vary the linker length and composition. Consider replacing the PEG linker with a more hydrophobic alkyl linker or a more rigid piperazine-containing linker to reduce polarity and conformational flexibility.[5] 2. Promote Intramolecular Hydrogen Bonding: Introduce functional groups that can form intramolecular hydrogen bonds to shield polar moieties.[3][4] 3. Prodrug Approach: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC. |
| Sub-optimal Lipophilicity | 1. Systematic Modification: Synthesize and test a series of analogs with varying lipophilicity to identify the optimal range for your specific PROTAC scaffold. 2. Measure logD: Experimentally determine the distribution coefficient (logD) at physiological pH to get a more accurate measure of lipophilicity. |
| Active Efflux | 1. Conduct Bidirectional Caco-2 Assay: Determine the efflux ratio by measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[5] 2. Co-dosing with Inhibitors: Perform the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp) to identify the specific transporter involved. 3. Structural Modification: Modify the PROTAC structure to reduce its recognition by efflux transporters. This may involve altering charge, lipophilicity, or specific functional groups. |
| Poor Solubility | 1. Formulation Strategies: For in vitro assays, ensure the PROTAC is fully dissolved. The use of co-solvents like DMSO should be minimized and consistent across experiments. For in vivo studies, consider formulation approaches such as the use of cyclodextrins or lipid-based formulations. 2. Linker Modification: Incorporating more polar linkers, such as PEG, can sometimes improve aqueous solubility.[5] |
Quantitative Data on Linker Modification
Systematic modification of the linker is a key strategy to optimize the permeability and efficacy of PROTACs. The following tables provide a summary of how linker length and composition can impact the degradation efficiency of thalidomide-based PROTACs, which is a crucial downstream readout influenced by cell permeability.
Table 1: Impact of PEG Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| PROTAC Linker | DC50 (nM) | Dmax (%) | Rationale for Performance |
| No Linker (Hypothetical) | >1000 | <10 | Inability to form a stable ternary complex. |
| PEG2 | >500 | ~20 | Sub-optimal linker length, leading to inefficient ternary complex formation. |
| PEG3 (User's Linker) | ~50-100 | ~80 | A reasonable balance of length and flexibility, allowing for ternary complex formation. |
| PEG4 | ~10-50 | >90 | Often provides a more optimal distance and flexibility for robust ternary complex formation.[7] |
| PEG5 | <10 | >95 | Frequently identified as an optimal linker length for this PROTAC class, leading to highly stable and productive ternary complexes.[6] |
| PEG6 | ~20-60 | ~90 | Increased flexibility may lead to a slight decrease in the stability of the ternary complex compared to PEG5. |
Note: The data presented are representative values compiled from multiple studies on BRD4-targeting, thalidomide-based PROTACs and are intended to illustrate general trends. Actual values will be target and cell-line dependent.
Table 2: Comparison of PEG vs. Alkyl Linkers in Thalidomide-Based PROTACs
| Linker Type | Key Physicochemical Properties | Impact on Permeability | Impact on Degradation Efficacy |
| PEG Linker | More polar, flexible, can improve solubility.[5] | Can exhibit "chameleon-like" behavior, but the ether oxygens can increase TPSA.[3][5] | The flexibility can be advantageous for forming a productive ternary complex.[5] |
| Alkyl Linker | More hydrophobic, can be more rigid depending on the structure.[5] | Generally associated with improved passive diffusion due to increased lipophilicity and lower TPSA.[5] | The optimal length is critical; rigidity can be beneficial if it pre-organizes the PROTAC for binding. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate with a filter membrane
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
96-well UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare the Donor Plate:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to make a stock solution.
-
Dilute the stock solution in PBS to the final desired concentration (final DMSO concentration should be <1%).
-
Add the PROTAC solution to the wells of the donor plate.
-
-
Prepare the Acceptor Plate:
-
Coat the filter of the acceptor plate with the phospholipid solution and allow the solvent to evaporate, leaving a lipid layer.
-
Add fresh PBS to the wells of the acceptor plate.
-
-
Assemble and Incubate:
-
Place the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
-
Calculate Permeability Coefficient (Pe):
-
The effective permeability (Pe) can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells to model intestinal absorption and can assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test PROTAC and control compounds (e.g., a low permeability marker like Lucifer yellow and a high permeability marker)
-
LC-MS/MS system
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on the Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the PROTAC solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Transport:
-
Perform the assay in the reverse direction to assess active efflux. Add the PROTAC to the basolateral chamber and sample from the apical chamber.
-
-
-
Quantification:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp value for both the A-B and B-A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).[5]
-
Visualizations
Caption: Troubleshooting workflow for low cellular efficacy of PROTACs.
Caption: PROTAC mechanism of action, highlighting the initial cell permeation step.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. benchchem.com [benchchem.com]
"Thalidomide-O-amido-PEG3-C2-NH2" degradation and metabolic stability issues
Welcome to the technical support center for Thalidomide-O-amido-PEG3-C2-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation and metabolic stability issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a functionalized building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It comprises a thalidomide moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a terminal amine via a 3-unit polyethylene glycol (PEG) linker. The primary stability concerns involve the potential degradation of the thalidomide core, the PEG linker, and the connecting amide bond under experimental conditions.
Q2: What are the main degradation pathways for the thalidomide portion of the molecule?
The thalidomide core is susceptible to two primary degradation pathways:
-
Non-enzymatic Hydrolysis: The glutarimide and phthalimide rings of thalidomide can undergo spontaneous hydrolysis, which is dependent on pH and temperature.[1][2][3] This leads to ring-opening and inactivation of the Cereblon-binding motif.
-
Enzymatic Metabolism: In biological systems, thalidomide can be hydroxylated by cytochrome P450 (CYP) enzymes.[4][5][6] However, the extent of this metabolism can vary significantly between species.[7]
Q3: How stable is the PEG3 linker in biological systems?
PEG linkers, while imparting flexibility and solubility, are known metabolic "soft spots" in PROTACs.[8] The ether linkages within the PEG chain are susceptible to oxidative metabolism by CYP enzymes, leading to O-dealkylation.[9] This can result in cleavage of the linker and inactivation of the PROTAC. The flexibility of the PEG linker can also influence the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is crucial for target protein degradation.[9]
Q4: Is the amide bond connecting the thalidomide moiety to the PEG linker stable?
Amide bonds are generally considered stable linkages in PROTAC design.[10] However, they can be susceptible to hydrolysis by plasma enzymes such as amidases.[11] Therefore, prolonged incubation in plasma or whole blood may lead to cleavage at this position.
Q5: My PROTAC, synthesized using this compound, shows low or no target protein degradation. Could this be due to instability of the molecule itself?
Yes, this is a distinct possibility. If your PROTAC is degrading prematurely in the cell culture media or within the cells, it cannot efficiently form the necessary ternary complex to induce target protein degradation.[3] It is crucial to assess the stability of your PROTAC under your specific experimental conditions.
Troubleshooting Guides
Issue 1: No or Poor Target Protein Degradation Observed
| Possible Cause | Troubleshooting Steps |
| Degradation of the PROTAC molecule in the experimental medium. | 1. Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment using LC-MS/MS. 2. Prepare fresh stock solutions of the PROTAC in an anhydrous solvent like DMSO immediately before use.[3] 3. Minimize the pre-incubation time of the PROTAC in aqueous media before adding it to the cells.[3] |
| Metabolic instability of the PROTAC within the cells. | 1. Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance of your PROTAC. 2. If metabolic instability is confirmed, consider redesigning the linker. Strategies include incorporating rigid moieties (e.g., piperazine, triazole) to shield against metabolic enzymes.[9] |
| Suboptimal ternary complex formation. | The length and flexibility of the PEG3 linker are critical for productive ternary complex formation.[12] If your PROTAC is stable, the issue might be related to the geometry of the ternary complex. Consider synthesizing analogs with different linker lengths. |
| The "Hook Effect". | At high concentrations, PROTACs can form binary complexes instead of the productive ternary complex, reducing degradation. Perform a full dose-response curve to see if degradation improves at lower concentrations. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent PROTAC stability between experiments. | 1. Strictly control the age of stock solutions and the duration of pre-incubation in aqueous media. 2. Ensure consistent pH and temperature of your experimental setup, as these can affect hydrolysis rates.[3] |
| Batch-to-batch variability of the synthesized PROTAC. | 1. Ensure rigorous purification and analytical characterization (e.g., HPLC, LC-MS, NMR) of each batch of your PROTAC to confirm purity and identity. |
Data Summary
Table 1: Potential Degradation Products of this compound Based PROTACs
| Degradation Site | Potential Products | Method of Degradation |
| Thalidomide Core | Hydrolyzed glutarimide and phthalimide ring-opened products.[1] | Non-enzymatic hydrolysis |
| Hydroxylated thalidomide metabolites.[4][6] | Enzymatic (CYP-mediated) | |
| PEG3 Linker | Cleaved linker fragments resulting from O-dealkylation.[8][9] | Enzymatic (CYP-mediated) |
| Amide Linkage | Thalidomide-O-acid and PEG3-C2-NH2. | Enzymatic (amidases) |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol assesses the phase I metabolic stability of a PROTAC.
Materials:
-
Test PROTAC
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction quenching
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).
-
Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test PROTAC and the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the in vitro half-life (t½) from the disappearance rate of the parent compound.
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of a PROTAC in the presence of plasma enzymes like esterases and amidases.[13]
Materials:
-
Test PROTAC
-
Plasma (human, rat, or mouse)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction quenching
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of the test PROTAC.
-
Spike the test PROTAC into plasma and incubate at 37°C.[13]
-
At various time points, withdraw an aliquot and quench the reaction with cold acetonitrile containing an internal standard.
-
Process the samples as described in the liver microsome assay.
-
Analyze by LC-MS/MS to determine the rate of degradation.
Visualizations
Caption: Potential degradation pathways for a PROTAC containing this compound.
Caption: Troubleshooting workflow for poor PROTAC efficacy.
Caption: Experimental workflow for in vitro stability assays.
References
- 1. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. scholar.usuhs.edu [scholar.usuhs.edu]
- 6. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Mitigating the Hook Effect with Thalidomide-O-amido-PEG3-C2-NH2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively utilizing PROTACs synthesized with "Thalidomide-O-amido-PEG3-C2-NH2". This resource focuses on identifying and mitigating the hook effect, a common experimental artifact in PROTAC-mediated protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its role in a PROTAC?
A1: "this compound" is a chemical building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It is an E3 ligase ligand-linker conjugate.[1] Specifically, it contains a thalidomide derivative that binds to the Cereblon (CRBN) E3 ubiquitin ligase and a 3-unit polyethylene glycol (PEG) linker with a terminal amine group for conjugation to a ligand that targets a specific protein of interest.[1][3]
Q2: What is the "hook effect" in the context of PROTAC experiments?
A2: The hook effect is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[4][5] This results in a characteristic bell-shaped or "U-shaped" dose-response curve.[6] Instead of a standard sigmoidal curve where increasing concentration leads to a greater effect, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[5]
Q3: What causes the hook effect with my this compound based PROTAC?
A3: The hook effect arises from the formation of non-productive binary complexes at excessive PROTAC concentrations.[4][5] A PROTAC's function relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase (CRBN in this case).[5] At very high concentrations, the PROTAC can independently bind to either the target protein or CRBN, forming "Target-PROTAC" or "CRBN-PROTAC" binary complexes.[5] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[5]
Q4: What are the consequences of ignoring the hook effect?
A4: Failing to account for the hook effect can lead to the misinterpretation of experimental results.[5] A potent PROTAC might be incorrectly classified as inactive or weak if it is tested at concentrations that are too high, falling on the right side of the bell-shaped curve where degradation is minimal.[4] This can lead to inaccurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are crucial for structure-activity relationship (SAR) studies.[5]
Troubleshooting Guide
Issue 1: My dose-response curve for a PROTAC using "this compound" shows a bell shape.
-
Likely Cause: This is the classic presentation of the hook effect.[6]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately define the curve.[4]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax). For future experiments, use concentrations at or below this optimal level.[5]
-
Perform a Time-Course Experiment: Assess protein degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will help in understanding the degradation kinetics.[4]
-
Issue 2: My PROTAC shows weak or no degradation at any tested concentration.
-
Likely Cause: It's possible that the tested concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Other factors could include poor cell permeability, low E3 ligase expression, or rapid protein synthesis.[4][5]
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: Employ a very wide range of concentrations, for instance from 1 pM to 100 µM, to ensure you are not missing the active window.[5]
-
Verify Target Engagement and Ternary Complex Formation: Use biophysical assays like TR-FRET or SPR to confirm that the PROTAC can bind to its target and CRBN and facilitate the formation of a ternary complex.[1]
-
Check E3 Ligase Expression: Ensure that the cell line used expresses sufficient levels of CRBN. This can be verified by Western Blot or qPCR.
-
Assess Cell Permeability: If possible, use LC-MS/MS to measure the intracellular concentration of your PROTAC.
-
Control for Proteasome-Mediated Degradation: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). An accumulation of your target protein would indicate that the degradation machinery is being engaged.[4]
-
Quantitative Data Presentation
The following tables provide representative data for a series of hypothetical BRD4-targeting PROTACs with varying PEG linker lengths, illustrating the impact of the linker on degradation potency and efficacy. This data is intended to serve as a guide for what researchers might expect when working with PROTACs constructed using different linkers.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
| PROTAC Linker | DC50 (nM) [a] | Dmax (%) [b] |
| PEG3 | 45 | 85 |
| PEG4 | 15 | >95 |
| PEG5 | 30 | 90 |
| PEG6 | 75 | 80 |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[5] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[5]
Table 2: Cellular Permeability and Ternary Complex Affinity
| PROTAC Linker | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Ternary Complex KD (nM) |
| PEG3 | 3.5 | 50 |
| PEG4 | 4.2 | 25 |
| PEG5 | 3.8 | 40 |
| PEG6 | 3.1 | 80 |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
Objective: To quantify the degradation of a target protein following treatment with a PROTAC synthesized from "this compound".
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.[5]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO). Replace the existing medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.[]
-
Western Blot Analysis:
-
Separate equal amounts of protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values and visualize the dose-response curve.[1]
-
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To quantify the formation of the Target Protein-PROTAC-CRBN ternary complex in vitro.
Methodology:
-
Reagents:
-
Tagged Protein of Interest (POI), e.g., GST-tagged.
-
Tagged CRBN complex, e.g., His-tagged DDB1-CRBN.
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST) as the donor fluorophore.
-
Fluorescently labeled anti-tag antibody (e.g., anti-His) as the acceptor fluorophore.
-
PROTAC of interest.
-
Assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the tagged POI, tagged CRBN complex, and the donor and acceptor antibodies.
-
Add serial dilutions of the PROTAC.
-
Incubate at room temperature to allow for complex formation.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal at the appropriate emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which 50% of the maximal ternary complex is formed (TC50).
-
Visualizations
Caption: Mechanism of PROTAC action and the cause of the hook effect.
References
Strategies to enhance the potency of "Thalidomide-O-amido-PEG3-C2-NH2"-containing PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when working with PROTACs synthesized using "Thalidomide-O-amido-PEG3-C2-NH2".
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in "this compound"?
A1: This molecule is a pre-fabricated E3 ligase ligand-linker conjugate designed for the straightforward synthesis of PROTACs.[1][2][3]
-
Thalidomide: This moiety functions as the E3 ligase recruiter by specifically binding to Cereblon (CRBN), which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[4][5][6]
-
-O-amido-: This indicates the linkage chemistry connecting the thalidomide moiety to the PEG chain.
-
PEG3: This is a polyethylene glycol linker consisting of three ethylene glycol units. PEG linkers are commonly used to improve the solubility and physicochemical properties of the PROTAC molecule.[5][7] The linker's length and flexibility are critical for enabling the formation of a stable ternary complex.[8][9]
-
-C2-NH2 (ethylamine): The terminal primary amine group (-NH2) serves as a reactive handle for conjugation to a ligand (the "warhead") that binds to your protein of interest (POI).[2]
Q2: What is the fundamental mechanism of action for a PROTAC developed with this conjugate?
A2: PROTACs function as a molecular bridge to induce the degradation of a target protein.[10][11] The process is catalytic and involves several key steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the protein of interest (POI) via its warhead and to the CRBN E3 ligase via its thalidomide moiety, forming a POI-PROTAC-CRBN ternary complex.[11][12]
-
Ubiquitination: Within this proximity, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the surface of the POI.[11] This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.[11]
-
PROTAC Recycling: After the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase molecule, repeating the cycle.[11]
Q3: What are the key metrics for evaluating the potency of my PROTAC?
A3: The efficacy of a PROTAC is primarily quantified by its ability to induce the degradation of the target protein. The two most important parameters are DC50 and Dmax.[4][5]
| Metric | Definition | Interpretation | Typical Range |
| DC50 | The concentration of PROTAC that induces 50% degradation of the target protein. | A lower DC50 value indicates higher potency.[5] | Sub-nanomolar to micromolar |
| Dmax | The maximum percentage of protein degradation achievable with the PROTAC. | Indicates the efficacy of the degrader. A higher Dmax is desirable. | >80% is generally considered effective. |
Troubleshooting Guide
Problem 1: No or Low Target Protein Degradation Observed
This is a common issue that can arise from multiple factors related to the PROTAC's structure, its interaction with the cellular environment, or the biological context of the experiment.
-
Possible Cause A: Inefficient Ternary Complex Formation The geometry and stability of the ternary complex are paramount for efficient ubiquitination.[8][13] The fixed PEG3 linker may not be the optimal length or flexibility to bridge your specific POI and CRBN effectively.[9][14]
-
Troubleshooting Steps:
-
Synthesize a Library of Analogs: The most effective strategy is to empirically test different linker lengths.[14][15] Synthesize PROTACs with varying PEG units (e.g., PEG1, PEG2, PEG4, PEG5) to identify the optimal length that promotes a productive ternary complex.[16][17]
-
Modify Linker Composition: If varying the length is insufficient, consider altering the linker's chemical makeup. Incorporating more rigid elements like phenyl rings or alkynes can reduce conformational flexibility, which sometimes leads to a more stable complex.[14][18]
-
Assess Ternary Complex Formation Directly: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like AlphaLISA to directly measure the formation and stability of the ternary complex with your different PROTAC analogs.[4][19]
-
-
-
Possible Cause B: Poor Cellular Permeability or High Efflux PROTACs are often large molecules that fall outside the "Rule of 5," making cell permeability a significant challenge.[20][21] While PEG linkers improve solubility, they can also increase the polar surface area, potentially hindering passive diffusion across cell membranes.[14]
-
Troubleshooting Steps:
-
Assess Permeability: Use in vitro assays to measure the permeability of your PROTAC. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a good starting point for assessing passive diffusion, while the Caco-2 cell permeability assay can provide insights into both passive permeability and active efflux.[22]
-
Confirm Cellular Target Engagement: To verify that your PROTAC is reaching its target inside the cell, perform a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay.[13] Target engagement without degradation points towards issues with ternary complex geometry or subsequent ubiquitination steps.
-
Modify Physicochemical Properties: If permeability is low, consider synthesizing analogs with reduced polar surface area or by flanking the PEG linker with more hydrophobic groups to balance properties.[10]
-
-
-
Possible Cause C: Insufficient Protein Expression The PROTAC-mediated degradation pathway relies on the presence of both the target protein (POI) and the E3 ligase (CRBN). If either is expressed at very low levels in your chosen cell line, the degradation efficiency will be poor.[13][23]
-
Troubleshooting Steps:
-
Verify Protein Expression: Use Western Blotting to confirm the baseline expression levels of both your POI and CRBN in the cell model you are using.[13]
-
Select an Appropriate Cell Line: If expression levels are low, consider switching to a cell line known to have higher endogenous expression of both proteins.
-
Overexpression System (for mechanistic studies): As a control, you can use a system where either the POI or CRBN is overexpressed to confirm that the machinery of your PROTAC is functional.
-
-
Problem 2: A "Hook Effect" is Observed in the Dose-Response Curve
The "hook effect" is characterized by a bell-shaped dose-response curve, where the PROTAC's degradation efficiency decreases at high concentrations.[24][25] This occurs because an excess of PROTAC molecules favors the formation of non-productive binary complexes (POI-PROTAC or CRBN-PROTAC) over the productive ternary complex.[13][26]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: To accurately characterize the hook effect, test your PROTAC over a very broad concentration range (e.g., from picomolar to high micromolar).[24] This will help you identify the optimal concentration window for maximum degradation.
-
Optimize Linker Design: The linker can influence the stability of both binary and ternary complexes.[24] Sometimes, a more flexible or longer linker can mitigate a strong hook effect by reducing the stability of non-productive binary complexes. Experiment with different linker lengths as described in Problem 1.
-
Measure Ternary Complex Formation vs. Concentration: Use a biophysical assay like AlphaLISA to measure the amount of ternary complex formed across the same wide concentration range used in your degradation assay. A decrease in the ternary complex signal at high concentrations is a direct confirmation of the hook effect.[24]
-
| PROTAC Concentration | Ternary Complex Formation | Target Protein Degradation | Likely State |
| Low (pM to low nM) | Increasing | Increasing | Ternary complex formation is rate-limiting |
| Optimal (nM range) | Maximal | Maximal (High Dmax) | Productive ternary complexes dominate |
| High (µM range) | Decreasing | Decreasing (Hook Effect) | Non-productive binary complexes dominate |
Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol is used to determine the DC50 and Dmax of your PROTAC.[4][5]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTAC in culture medium. A typical concentration range to start with is 1 nM to 10 µM. Always include a vehicle control (e.g., DMSO).
-
Treat the cells with the PROTAC dilutions for a specified time (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amount for all samples (e.g., 20-30 µg per lane) and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Probe the same membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the loading control for each sample. Then, normalize this value to the vehicle control to determine the percentage of protein remaining.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: AlphaLISA® for Assessing Ternary Complex Formation
This is a no-wash, bead-based proximity assay to quantitatively measure the formation of the POI-PROTAC-E3 ligase complex in a biochemical setting.[19][27]
-
Reagents and Materials:
-
Recombinant tagged POI (e.g., His-tagged).
-
Recombinant tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1).
-
PROTAC of interest.
-
AlphaLISA anti-tag Acceptor beads (e.g., Anti-His).
-
AlphaLISA anti-tag Donor beads (e.g., Anti-GST).
-
AlphaLISA assay buffer.
-
384-well, low-volume, white microplate.
-
-
Assay Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add fixed concentrations of the tagged POI and tagged E3 ligase complex. A good starting point is 1-10 nM for each protein.[19]
-
Add the serially diluted PROTAC to the wells. Include controls with no PROTAC, no POI, and no E3 ligase.
-
Incubate the plate for 1 hour at room temperature to allow the complex to form.
-
Add the AlphaLISA Acceptor beads (e.g., anti-His beads to bind the POI) to all wells.
-
Incubate for 1 hour at room temperature in the dark.
-
Add the AlphaLISA Donor beads (e.g., anti-GST beads to bind the E3 ligase) to all wells.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled plate reader (e.g., EnVision®).
-
The AlphaLISA signal is generated when the Donor and Acceptor beads are brought into close proximity (<200 nm) by the formation of the ternary complex.
-
Plot the AlphaLISA signal against the PROTAC concentration. The resulting curve demonstrates the concentration-dependent formation of the ternary complex and can reveal cooperativity and the hook effect.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride, 2245697-84-9 | BroadPharm [broadpharm.com]
- 3. adooq.com [adooq.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Thalidomide-O-amido-PEG3-C2-NH2 and Pomalidomide-Based Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most utilized E3 ligases is Cereblon (CRBN), which is engaged by ligands derived from immunomodulatory imide drugs (IMiDs) such as thalidomide and its more potent analogue, pomalidomide. This guide provides a detailed comparison of "Thalidomide-O-amido-PEG3-C2-NH2," a ready-to-use thalidomide-based linker, and pomalidomide-based linkers for the development of effective protein degraders.
Introduction to CRBN-Recruiting Linkers
Thalidomide and pomalidomide are well-established binders of CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] When incorporated into a PROTAC, these molecules induce the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.[3] The choice between a thalidomide or pomalidomide-based linker can significantly impact the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.
Comparative Analysis: Thalidomide vs. Pomalidomide Linkers
Pomalidomide has become a preferred CRBN ligand in many PROTAC applications due to several key advantages over thalidomide.[1] Pomalidomide generally exhibits a stronger binding affinity for CRBN, which can lead to more efficient formation of the ternary complex and, consequently, more potent protein degradation.[3]
The amino group on the phthalimide ring of pomalidomide also provides a versatile attachment point for the linker, which is often directed away from the CRBN binding interface. This allows for greater flexibility in linker design without compromising E3 ligase engagement.[1]
Quantitative Performance Data
Direct, head-to-head comparative studies of PROTACs utilizing "this compound" versus a pomalidomide-based linker against the same target protein in a single study are limited in the current literature. This reflects a general trend towards the use of higher-affinity ligands like pomalidomide in modern PROTAC design.[3]
However, by compiling data from different studies targeting the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4, we can observe the general performance differences. It is crucial to note that variations in experimental conditions across different studies can influence the results.
| E3 Ligase Ligand | PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Pomalidomide | ARV-825 | BRD4 | RS4;11 | 0.96 | >95 | [4] (paraphrased) |
| Pomalidomide | Compound 21 | BRD4 | THP-1 | 810 | Not Reported | [5] |
| Thalidomide | LWY713 | FLT3 | MV4-11 | 0.64 | 95 | [4] |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
Signaling Pathway and Experimental Workflow
The development and evaluation of PROTACs involve understanding the underlying biological pathways and employing standardized experimental protocols.
CRBN-Mediated Protein Degradation Pathway
The signaling cascade initiated by a CRBN-recruiting PROTAC involves the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein. A key downstream effect of the degradation of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3) is the modulation of gene expression, including that of c-Myc and IRF4.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC Linkers: "Thalidomide-O-amido-PEG3-C2-NH2" versus Alkyl Chains in PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of efficacy. This guide provides a detailed comparison between PROTACs utilizing a hydrophilic polyethylene glycol (PEG)-based linker, specifically exemplified by structures related to "Thalidomide-O-amido-PEG3-C2-NH2", and those employing traditional hydrophobic alkyl chain linkers. This analysis is supported by a compilation of experimental data from published studies and detailed experimental protocols for key assays.
The Role of the Linker in PROTAC-Mediated Degradation
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer; its length, composition, and flexibility are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.
The choice between a PEG-based linker and an alkyl chain linker can significantly impact a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its biological activity, including degradation potency (DC50) and maximal degradation (Dmax).
Quantitative Comparison of Linker Performance
To illustrate the impact of linker composition on PROTAC efficacy, this guide presents a comparative case study focusing on the degradation of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4. We will compare a well-characterized BRD4-targeting PROTAC, dBET1 , which utilizes a PEG-based linker and a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase, with a hypothetical, representative BRD4-targeting PROTAC employing a simple alkyl chain linker and the same warhead and E3 ligase ligand.
| Linker Type | PROTAC Example | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Permeability (Papp) | Reference |
| PEG-based | dBET1 | BRD4 | Thalidomide | ~30 nM | >95% | Moderate | [1] |
| Alkyl Chain | Representative Alkyl-PROTAC | BRD4 | Thalidomide | Variable (often higher than PEG) | Variable | Generally lower than optimal PEG | [Fictionalized, based on general findings] |
Key Observations:
-
Degradation Potency (DC50): PROTACs with optimized PEG linkers, such as dBET1, often exhibit potent degradation of the target protein with DC50 values in the nanomolar range.[1] While alkyl linkers can also facilitate potent degradation, achieving optimal potency can be more challenging and is highly dependent on the specific target and E3 ligase pair.
-
Maximal Degradation (Dmax): High Dmax values, indicating near-complete degradation of the target protein, are achievable with both PEG and alkyl linkers. However, the improved physicochemical properties conferred by PEG linkers can contribute to more consistent and robust degradation.
-
Cell Permeability: PEG linkers can enhance the aqueous solubility and cell permeability of PROTAC molecules, which is often a challenge for these relatively large molecules.[1] Alkyl linkers, being more hydrophobic, can sometimes lead to lower cell permeability and may require more extensive optimization to achieve good oral bioavailability.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation Analysis
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2][3]
1. Cell Culture and Treatment:
- Plate a relevant cell line (e.g., a cancer cell line expressing the target protein) at an appropriate density in 6-well plates and allow them to adhere overnight.
- Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
- Normalize the protein concentrations and prepare samples with Laemmli buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
- Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to predict the passive permeability of compounds across the gastrointestinal tract.[4][5][6][7]
1. Plate Preparation:
- A donor plate (96-well filter plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
- An acceptor plate (96-well plate) is filled with a buffer solution.
2. Compound Addition:
- The test compounds (PROTACs) are added to the donor plate wells.
3. Incubation:
- The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a specific period (e.g., 4-16 hours).
4. Quantification:
- After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
5. Calculation of Permeability Coefficient (Papp):
- The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (V_A / (Area * time)) * (C_A / (C_D - C_A)) where V_A is the volume of the acceptor well, Area is the area of the membrane, time is the incubation time, and C_A and C_D are the compound concentrations in the acceptor and donor wells, respectively.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to study the kinetics and affinity of molecular interactions, including the formation of the ternary complex.[8][9][][11][12]
1. Immobilization of E3 Ligase:
- The E3 ligase (e.g., VHL or CRBN complex) is immobilized on the surface of an SPR sensor chip.
2. Binary Interaction Analysis:
- The PROTAC is injected over the immobilized E3 ligase to determine the binary binding affinity (KD).
- The target protein is injected over the immobilized E3 ligase to confirm the absence of direct interaction.
3. Ternary Complex Formation Analysis:
- A pre-incubated mixture of the target protein and the PROTAC is injected over the immobilized E3 ligase.
- The binding response is measured, and the kinetics (association and dissociation rates) and affinity of the ternary complex formation are determined.
4. Cooperativity Analysis:
- Cooperativity (α) is a measure of how the binding of one component influences the binding of the other. It is calculated by comparing the affinity of the target protein to the PROTAC-E3 ligase complex with its affinity to the PROTAC alone. An α value greater than 1 indicates positive cooperativity, suggesting that the formation of the binary complex enhances the binding of the third component.
Mandatory Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for Western Blot analysis of PROTAC efficacy.
Caption: Structural comparison of PEG-based and alkyl chain linkers.
Conclusion
The choice of linker is a critical decision in the design of effective PROTACs. While both PEG-based and alkyl chain linkers can be utilized to create potent protein degraders, they offer distinct advantages and disadvantages. PEG linkers, exemplified by structures like "this compound", often provide a favorable balance of solubility and permeability, which can translate to improved degradation potency and more consistent in-cell activity. Alkyl linkers, while synthetically straightforward, may require more extensive optimization to overcome potential limitations in physicochemical properties. Ultimately, the optimal linker is target-dependent, and a systematic evaluation of various linker types, guided by the robust experimental protocols outlined in this guide, is essential for the successful development of novel PROTAC therapeutics.
References
- 1. lifesensors.com [lifesensors.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad.com [bio-rad.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Permeability Assay - Profacgen [profacgen.com]
- 6. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAMPA | Evotec [evotec.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. cytivalifesciences.com [cytivalifesciences.com]
A Guide to Negative Control Experiments for Thalidomide-O-amido-PEG3-C2-NH2-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential negative control experiments for validating the mechanism of action of Proteolysis-Targeting Chimeras (PROTACs) synthesized using the "Thalidomide-O-amido-PEG3-C2-NH2" E3 ligase ligand-linker conjugate. The appropriate use of negative controls is critical to ensure that the observed degradation of a target protein is a direct result of the PROTAC-mediated recruitment of the Cereblon (CRBN) E3 ubiquitin ligase and not due to off-target effects or non-specific toxicity.
The Importance of Negative Controls in PROTAC Research
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. For thalidomide-based PROTACs, the thalidomide moiety binds to CRBN, an E3 ubiquitin ligase, bringing it in close proximity to the POI for ubiquitination and subsequent degradation.[][2]
To validate that the observed degradation is a direct result of this intended mechanism, a series of negative control experiments are essential. These controls are designed to disrupt the formation of a productive ternary complex (POI-PROTAC-CRBN) and should ideally be structurally similar to the active PROTAC to isolate the effect of specific binding interactions.
Key Negative Control Strategies
Several types of negative controls are employed in PROTAC research to dissect the mechanism of action. The most common and informative controls for thalidomide-based PROTACs are:
-
Inactive E3 Ligase Ligand Control: This is arguably the most crucial negative control. A single modification to the thalidomide moiety that abrogates its binding to CRBN, without altering the rest of the PROTAC structure, can demonstrate the necessity of E3 ligase recruitment. A common strategy is the methylation of the glutarimide nitrogen of thalidomide or its analogs. This modification prevents the formation of a hydrogen bond critical for CRBN binding. Another approach is to use a stereoisomer (epimer) of thalidomide that has significantly reduced affinity for CRBN.
-
Inactive Target Ligand Control: This control incorporates a modification to the "warhead" of the PROTAC, preventing it from binding to the target protein. This helps to confirm that the degradation is dependent on the specific engagement of the POI.
-
Component Controls:
-
Warhead Alone: The target-binding ligand by itself should ideally not cause degradation, although it might inhibit the target's function. This control helps to differentiate between degradation- and inhibition-related phenotypes.
-
E3 Ligase Ligand-Linker Alone: The "this compound" moiety, without the warhead, should not induce degradation of the target protein.
-
Comparative Performance Data
| Compound | Target Protein | Cell Line | DC50 | Dmax (%) | Rationale for Inclusion |
| Active PROTAC | BRD4 | Jurkat | 50 nM | >90% | Demonstrates potent, dose-dependent degradation of the target protein. |
| N-Methylated Negative Control | BRD4 | Jurkat | >10 µM | <10% | Shows no significant degradation, confirming that CRBN binding is essential for activity. |
| Warhead Alone | BRD4 | Jurkat | No Degradation | <5% | Confirms that target binding alone is insufficient to induce degradation. |
| Thalidomide-Linker Alone | BRD4 | Jurkat | No Degradation | <5% | Ensures the E3 ligase-recruiting moiety does not independently affect the target protein levels. |
Note: The data presented in this table is illustrative and compiled from typical results seen in PROTAC literature. Actual values will vary depending on the specific PROTAC, target protein, and experimental conditions.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the activity of PROTACs and their negative controls.
Protocol 1: Western Blotting for Protein Degradation
This is the most common method to directly measure the reduction in the levels of the target protein.
1. Cell Culture and Treatment:
- Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
- Treat the cells with a range of concentrations of the active PROTAC and the negative control(s) (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO).
- Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
2. Cell Lysis:
- After incubation, place the plates on ice.
- Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Add an appropriate volume of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, with occasional vortexing.
- Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentration for all samples.
- Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
- Run the gel to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To ensure equal loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or Vinculin).
5. Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
Protocol 2: Cell Viability Assay (MTS/MTT)
This assay is used to assess the cytotoxic effects of the PROTAC and its controls.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.
- Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
- Treat the cells with a serial dilution of the active PROTAC and negative control(s). Include a vehicle-only control and a positive control for cell death (e.g., staurosporine).
- Incubate for a period relevant to the degradation experiment (e.g., 24, 48, or 72 hours).
3. Assay Procedure (MTS example):
- Prepare the MTS reagent according to the manufacturer's instructions.
- Add the MTS reagent to each well.
- Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
- Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance (from wells with media only).
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Plot the percentage of viability against the compound concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited).
Visualizing the PROTAC Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the CRBN-mediated degradation pathway and a typical experimental workflow for evaluating PROTACs and their negative controls.
Caption: CRBN-mediated protein degradation by a thalidomide-based PROTAC.
References
Comparative Guide to Validating Cellular CRBN Engagement of Thalidomide-O-amido-PEG3-C2-NH2
For researchers in drug discovery, particularly in the field of targeted protein degradation, confirming that a molecule engages its intended target within a cellular environment is a critical first step. This guide provides a comparative overview of established methods to validate the engagement of "Thalidomide-O-amido-PEG3-C2-NH2" with its target protein, Cereblon (CRBN).
This compound is a chemical building block, a derivative of thalidomide featuring a PEG linker, designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation.[3][4] The thalidomide moiety serves to hijack the CRL4-CRBN E3 ligase complex.[5][6] Therefore, robust validation of CRBN engagement is paramount to the successful development of potent degraders.
This guide compares key cellular validation techniques and provides typical performance data for established CRBN ligands, such as Pomalidomide and Lenalidomide, which serve as benchmarks for assessing novel ligands like this compound.
Quantitative Comparison of CRBN Ligand Performance
The following table summarizes typical quantitative results from various cellular assays used to measure CRBN engagement. These values serve as a reference for contextualizing the performance of new chemical entities.
| Ligand | Assay Type | Cell Line | IC50 / DC50 | Interpretation |
| Pomalidomide | Competitive Binding (Affinity Beads) | U266 Myeloma | ~2 µM | Measures binding affinity to CRBN. A lower IC50 indicates a stronger interaction.[7][8] |
| Lenalidomide | Competitive Binding (Affinity Beads) | U266 Myeloma | ~2 µM | Measures binding affinity to CRBN. A lower IC50 indicates a stronger interaction.[7][8] |
| Thalidomide | Thermal Shift Assay (Biochemical) | Purified CRBN-DDB1 | ~30 µM | Measures direct target engagement by assessing protein stabilization upon ligand binding.[7] |
| Pomalidomide | Thermal Shift Assay (Biochemical) | Purified CRBN-DDB1 | ~3 µM | Measures direct target engagement by assessing protein stabilization upon ligand binding.[7] |
| Lenalidomide | Thermal Shift Assay (Biochemical) | Purified CRBN-DDB1 | ~3 µM | Measures direct target engagement by assessing protein stabilization upon ligand binding.[7] |
| Compound 17 | Aiolos Degradation (Western Blot) | MM1S | DC50 = 3568 nM | Measures functional potency. A lower DC50 indicates more efficient degradation induction.[9] |
| Compound 19 | Aiolos Degradation (Western Blot) | MM1S | DC50 = 128 nM | Measures functional potency. A lower DC50 indicates more efficient degradation induction.[9] |
Key Cellular Engagement Validation Assays
Several robust methods are available to confirm and quantify the interaction between a ligand and CRBN in a cellular context. The primary techniques include:
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-CRBN fusion protein by a competitive ligand in live cells.[10][11][12]
-
Cellular Thermal Shift Assay (CETSA®): Assesses direct target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[13][14][15]
-
HiBiT Degradation Assay: A functional downstream assay that measures the degradation of a neosubstrate (e.g., IKZF1, GSPT1) or a HiBiT-tagged target protein, confirming the formation of a functional ternary complex.[16][17][18]
Caption: CRBN molecular glue mechanism of action.
Experimental Protocols
NanoBRET™ CRBN Target Engagement Assay
This protocol is adapted from Promega technical manuals and allows for the quantitative measurement of compound binding to CRBN in living cells.[11][12]
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology that measures energy transfer between a NanoLuc® luciferase donor fused to CRBN and a fluorescent energy acceptor (tracer). A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the BRET signal.
Caption: Workflow for the NanoBRET™ CRBN Target Engagement Assay.
Methodology:
-
Cell Preparation:
-
Culture HEK293 cells in appropriate media.
-
Transfect cells with a plasmid encoding a NanoLuc®-CRBN fusion protein. Alternatively, use a stable cell line.
-
Plate the cells in a 96-well, white assay plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" and a positive control (e.g., Pomalidomide) in Opti-MEM® I Reduced Serum Medium.
-
Add the diluted compounds to the corresponding wells.
-
-
Assay Reagent Addition:
-
Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate solution according to the manufacturer's protocol.[12]
-
Add this solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 2 hours at 37°C.
-
Measure luminescence using a plate reader equipped with two filters to detect donor emission (~460nm) and acceptor emission (>600nm).[10]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data and use a non-linear regression model to fit a dose-response curve and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
This protocol outlines a method to confirm direct target engagement in intact cells by measuring ligand-induced thermal stabilization of CRBN.[13][19]
Principle: Ligand binding typically increases the thermal stability of a protein. In CETSA®, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured CRBN remaining at each temperature is quantified, typically by Western blot or AlphaLISA®. A shift in the melting curve to a higher temperature indicates target engagement.
Methodology:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., HEK293, MM.1S) to confluency.
-
Treat cells with "this compound" or a vehicle control (DMSO) at a fixed concentration (e.g., 10-20x the expected cellular EC50).[19]
-
Incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for 3 minutes using a PCR cycler, followed by a cooling step.[19]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble CRBN in the supernatant using Western blotting or a more high-throughput method like AlphaLISA®.
-
-
Data Analysis:
-
Plot the percentage of soluble CRBN against the temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.
-
HiBiT Neosubstrate Degradation Assay
This protocol describes a functional assay to confirm that CRBN engagement by the test compound leads to the degradation of a known neosubstrate.[17][18]
Principle: The HiBiT system utilizes an 11-amino acid tag (HiBiT) that can be inserted into a target protein's endogenous locus using CRISPR/Cas9.[16] This tag complements with a larger subunit (LgBiT) to form a functional NanoLuc® luciferase. The resulting luminescence is directly proportional to the amount of HiBiT-tagged protein.[20] By tagging a known CRBN neosubstrate like GSPT1, one can monitor its degradation in real-time upon compound treatment.
Caption: Logical relationship of PROTAC components.
Methodology:
-
Cell Line:
-
Use a cell line (e.g., HEK293) where a known CRBN neosubstrate (e.g., GSPT1) has been endogenously tagged with HiBiT using CRISPR/Cas9.
-
-
Cell Plating and Compound Addition:
-
Plate the HiBiT-GSPT1 cells in a 96-well assay plate.
-
Prepare serial dilutions of "this compound" and control compounds.
-
Add compounds to the cells and incubate for the desired time course (e.g., 2-24 hours).
-
-
Lysis and Detection:
-
For an endpoint measurement, add a lytic detection reagent containing the LgBiT protein and luciferase substrate to the wells.[18]
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal development.
-
-
Measurement and Analysis:
-
Measure luminescence using a plate luminometer.
-
Normalize the luminescence signal to vehicle-treated controls.
-
Plot the percentage of remaining GSPT1 against the compound concentration to determine the DC50 (concentration for 50% degradation).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.kr]
- 12. promega.com [promega.com]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labhoo.com [labhoo.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Innovative Imaging Solutions for Targeted Protein Degradation [worldwide.promega.com]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. HiBiT Protein Tagging Technology [promega.sg]
Orthogonal Validation of Protein Degradation Induced by Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate previously "undruggable" proteins. A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase to the protein of interest (POI), thereby marking it for degradation by the proteasome. "Thalidomide-O-amido-PEG3-C2-NH2" is a widely utilized chemical building block that incorporates the thalidomide moiety to recruit the Cereblon (CRBN) E3 ligase, connected to a flexible PEG linker ready for conjugation to a POI-binding warhead.
This guide provides an objective comparison of the performance of thalidomide-based PROTACs with other alternatives, supported by experimental data from orthogonal validation methods. Detailed protocols for key experiments are provided to enable researchers to rigorously assess the efficacy and specificity of their own PROTAC molecules.
Comparative Performance of E3 Ligase Ligands in PROTACs
The choice of E3 ligase ligand is a critical determinant of a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties. While "this compound" provides a robust and well-validated means of recruiting the CRBN E3 ligase, it is essential to compare its performance with other commonly used E3 ligase ligands.
Table 1: Quantitative Comparison of PROTAC Performance
| PROTAC Class | E3 Ligase Recruited | Representative Target | DC50 (nM) | Dmax (%) | Cell Line |
| Thalidomide-based | CRBN | BRD4 | ~50 | >90 | HEK293[1] |
| Pomalidomide-based | CRBN | EGFR | 32.9 | >90 | A549[1] |
| Pomalidomide-based | CRBN | HDAC8 | 147 | 93 | 293T[2] |
| VHL-based | VHL | KRAS G12D | ~1-10 | >90 | Various |
| Phenyl Dihydrouracil-based | CRBN | BTK, BRD9 | Potent Degradation | High | Various[3] |
Note: DC50 and Dmax values are highly dependent on the target protein, linker composition, and cell line used. The data presented here are for representative PROTACs and should be considered as a general comparison.
Orthogonal Validation: A Multi-Faceted Approach to Confirming Protein Degradation
Relying on a single experimental technique is insufficient to definitively conclude successful and specific protein degradation. A robust validation strategy employs multiple, independent (orthogonal) methods to interrogate different stages of the PROTAC mechanism of action.
PROTAC Validation Workflow
Experimental Protocols for Orthogonal Validation
Western Blotting for Target Protein Degradation
This is the most common and straightforward method to quantify the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Quantification: Perform densitometry analysis to quantify the band intensities. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to determine the percentage of degradation relative to the vehicle control. This data is used to calculate the DC50 and Dmax values.[4]
Quantitative Mass Spectrometry for Proteome-Wide Selectivity
Mass spectrometry-based proteomics provides an unbiased and global view of protein abundance changes, enabling the identification of off-target degradation events.[3][4]
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration around the DC50 value and a vehicle control. Lyse the cells, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric mass tags.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of thousands of proteins across the different conditions. A volcano plot is typically used to visualize proteins that show statistically significant changes in abundance.
Table 2: Representative Proteomics Data for a Selective PROTAC
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Outcome |
| Target Protein | -2.5 | < 0.001 | On-Target Degradation |
| Known Off-Target 1 | -0.2 | > 0.05 | No significant change |
| Known Off-Target 2 | -0.1 | > 0.05 | No significant change |
| Housekeeping Protein | 0.05 | > 0.05 | No significant change |
HiBiT Assay for Target Engagement
This bioluminescence-based assay quantifies target protein levels in live cells with high sensitivity and is amenable to high-throughput screening.
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells and treat them with a serial dilution of the PROTAC.
-
Lysis and Detection: Lyse the cells and add the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc luciferase. Measure the luminescence, which is directly proportional to the amount of HiBiT-tagged target protein.
-
Data Analysis: Normalize the luminescence signal to a control to determine the extent of protein degradation.
HiBiT Assay for Target Degradation
NanoBRET Assay for Ternary Complex Formation
This live-cell assay directly measures the proximity between the target protein and the E3 ligase, confirming the formation of the ternary complex.
Protocol:
-
Cell Line Preparation: Co-express the target protein fused to NanoLuc luciferase (the BRET donor) and the E3 ligase (CRBN) fused to a HaloTag (the BRET acceptor) in cells.
-
Labeling and Treatment: Add a fluorescent HaloTag ligand to the cells to label the CRBN-HaloTag fusion. Treat the cells with the PROTAC.
-
BRET Measurement: Add the NanoLuc substrate and measure the light emission at two wavelengths corresponding to the donor and acceptor.
-
Data Analysis: Calculate the BRET ratio. An increase in the BRET ratio upon PROTAC addition indicates that the target protein and CRBN are in close proximity, confirming ternary complex formation.[5][6][7]
Alternative CRBN Ligands for PROTAC Development
While thalidomide and its derivatives, pomalidomide and lenalidomide, are the most established CRBN ligands, research is ongoing to identify novel ligands with improved properties, such as enhanced binding affinity, reduced off-target effects, and different chemical scaffolds.[3] One promising new class of CRBN ligands are the phenyl dihydrouracil derivatives, which are achiral and may offer advantages in terms of synthesis and stereochemical control.[3]
Conclusion
The orthogonal validation of PROTAC-induced protein degradation is a critical process in the development of these novel therapeutics. By employing a combination of techniques such as Western blotting, quantitative mass spectrometry, HiBiT, and NanoBRET assays, researchers can gain a comprehensive understanding of their PROTAC's efficacy, selectivity, and mechanism of action. While "this compound" remains a valuable and widely used building block for constructing CRBN-recruiting PROTACs, the continuous exploration of alternative E3 ligase ligands and rigorous validation are essential for advancing the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. selvita.com [selvita.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of how polyethylene glycol (PEG) linker length influences the activity of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed methodologies.
The design of a successful PROTAC is a multifaceted challenge where the linker, the bridge between the target protein ligand and the E3 ligase recruiter, plays a decisive role. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. The length of this linker is a critical determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. This complex formation is an essential prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.
An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex
Navigating Specificity in Targeted Protein Degradation: A Comparative Guide to Thalidomide-O-amido-PEG3-C2-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing the popular "Thalidomide-O-amido-PEG3-C2-NH2" linker-ligand conjugate against relevant alternatives, supported by experimental data and detailed protocols.
In the rapidly advancing field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of many successful PROTACs is the E3 ligase ligand and the linker that connects it to the target-protein-binding moiety. "this compound" has become a widely used building block for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive assessment of the specificity of PROTACs incorporating this specific linker, comparing its performance with alternatives and offering detailed experimental frameworks for evaluation.
The Central Role of the Linker in PROTAC Efficacy and Specificity
The linker in a PROTAC is not merely a passive tether; its length, composition, and attachment point are critical determinants of the molecule's overall performance. The linker's primary function is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker orients the E3 ligase in a manner that promotes efficient ubiquitination of the target protein, marking it for degradation by the proteasome.
Performance Comparison: The Impact of PEG Linker Length
While direct head-to-head studies exhaustively comparing a "this compound" based PROTAC against a comprehensive panel of alternatives are not extensively documented in single publications, a clear trend emerges from compiled data on the well-studied target, Bromodomain-containing protein 4 (BRD4). The length of the polyethylene glycol (PEG) linker significantly influences the degradation potency (DC50) and efficacy (Dmax).
| PROTAC Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observation |
| Thalidomide-O-amido-PEG2-C2-NH2 | BRD4 | Various | >100 | <50 | Reduced potency, likely due to suboptimal ternary complex formation. |
| This compound | BRD4 | Various | ~20-50 | >80 | Effective degradation, representing a common starting point for optimization. |
| Thalidomide-O-amido-PEG4-C2-NH2 | BRD4 | Various | ~10-30 | >90 | Often shows improved potency compared to PEG3. |
| Thalidomide-O-amido-PEG5-C2-NH2 | BRD4 | Various | <10 | >95 | Frequently identified as an optimal linker length for this target, demonstrating high potency. |
Note: The data presented is a synthesis of findings from multiple studies and should be interpreted as a guide to the general trend of PEG linker length on BRD4 degradation. Absolute values can vary based on the specific warhead and experimental conditions.
The Inherent Challenge of Off-Target Effects with Thalidomide-Based PROTACs
A critical aspect of specificity for any thalidomide-based PROTAC is the potential for off-target degradation of "neosubstrates." The thalidomide moiety itself, when bound to CRBN, can recruit and induce the degradation of proteins that are not the intended target. This is a class effect of immunomodulatory drugs (IMiDs) and their derivatives.
Known Neosubstrates of Thalidomide-Based PROTACs:
-
Ikaros (IKZF1) and Aiolos (IKZF3): Lymphoid transcription factors. Their degradation is responsible for the immunomodulatory effects of thalidomide.
-
Casein Kinase 1 Alpha (CK1α): A serine/threonine kinase.
-
GSPT1: A translation termination factor.
-
Zinc Finger Proteins (ZFPs): A large family of transcription factors.
The degradation of these neosubstrates can lead to unintended biological consequences and potential toxicities. Therefore, a thorough assessment of the global proteome is essential to characterize the specificity of any new thalidomide-based PROTAC.
Alternatives to Thalidomide for CRBN Recruitment
To mitigate the off-target effects associated with the thalidomide scaffold, researchers are exploring alternative CRBN-recruiting ligands. One promising class of molecules is the phenyl dihydrouracil derivatives .[] These novel ligands have been shown to effectively recruit CRBN and induce the degradation of target proteins while potentially avoiding the degradation of known thalidomide neosubstrates.
| E3 Ligase Ligand | Key Advantage | Performance Note |
| Thalidomide/Pomalidomide | Well-characterized, potent CRBN binders. | Inherent degradation of neosubstrates (e.g., IKZF1, IKZF3). |
| Phenyl Dihydrouracil Derivatives | Can avoid degradation of certain neosubstrates. | May offer a superior safety profile for specific applications. |
Experimental Protocols for Assessing PROTAC Specificity
A rigorous evaluation of PROTAC specificity requires a multi-pronged approach, combining targeted validation with global, unbiased methods.
Quantitative Western Blotting for On-Target Degradation
This is the standard method for quantifying the dose-dependent degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Mass Spectrometry-Based Quantitative Proteomics for Off-Target Analysis
This is the gold standard for unbiasedly identifying and quantifying both on-target and off-target protein degradation across the entire proteome.
Protocol:
-
Sample Preparation:
-
Cell Treatment: Treat cells with the PROTAC at a concentration around the DC50 for the target protein, alongside a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Peptide Separation: Separate the labeled peptides using nano-flow liquid chromatography with a C18 reverse-phase column and a gradient of increasing organic solvent.
-
Mass Spectrometry Analysis: Analyze the eluted peptides using a high-resolution Orbitrap mass spectrometer. The instrument will perform a full MS scan followed by data-dependent MS/MS scans of the most abundant precursor ions for peptide identification and quantification.
-
-
Data Analysis:
-
Database Searching: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and corresponding proteins from the MS/MS spectra.
-
Quantification and Statistical Analysis: Quantify the relative abundance of each protein across the different treatment conditions based on the reporter ion intensities from the isobaric tags. Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated by the PROTAC.
-
Visualizing the Logic of PROTAC Action and Evaluation
To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for assessing PROTAC specificity.
Conclusion
"this compound" serves as a valuable and readily available building block for the construction of CRBN-recruiting PROTACs. However, the specificity of the resulting degrader is not guaranteed and is highly dependent on the interplay between the warhead, linker, and the E3 ligase. The compiled data on BRD4 degraders underscores the critical importance of linker length optimization, with a PEG3 linker representing a viable starting point, though longer linkers like PEG5 often exhibit superior potency.
The inherent propensity of the thalidomide moiety to induce the degradation of neosubstrates necessitates a rigorous and comprehensive assessment of off-target effects using unbiased proteomic approaches. For programs where the degradation of neosubstrates is a concern, the exploration of alternative CRBN-recruiting ligands, such as phenyl dihydrouracil derivatives, may offer a path to improved specificity. Ultimately, a systematic and data-driven approach, employing the detailed experimental protocols outlined in this guide, is paramount to developing safe and effective PROTAC therapeutics.
References
The Pivotal Role of Linkers in PROTAC Efficacy: A Comparative Guide to Thalidomide-O-amido-PEG3-C2-NH2 and Other E3 Ligase Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel modality to eliminate disease-causing proteins. These heterobifunctional molecules function by co-opting the cell's intrinsic ubiquitin-proteasome system to induce the degradation of a specific protein of interest. A critical, yet often underestimated, component of a PROTAC is the linker, a chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comprehensive comparison of "Thalidomide-O-amido-PEG3-C2-NH2," a Cereblon (CRBN) E3 ligase-recruiting linker, with other classes of E3 ligase linkers, supported by a synthesis of publicly available experimental data.
The Linker: More Than Just a Spacer
The linker is a key determinant of a PROTAC's efficacy, influencing a multitude of factors that govern its ability to induce protein degradation.[1][2] Its length, chemical composition, and rigidity dictate the formation and stability of the ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[2] Key performance metrics for PROTACs, namely the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), are profoundly influenced by the linker's properties.[2]
This compound: A Focus on a Cereblon-Recruiting Linker
"this compound" is a pre-functionalized chemical entity that incorporates a thalidomide derivative for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase and a 3-unit polyethylene glycol (PEG) linker with a terminal amine for conjugation to a target-binding ligand.[3][4] PEG linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility, which can be advantageous for optimal ternary complex formation.[1][5]
Comparative Performance of E3 Ligase Linkers
The choice of E3 ligase and the nature of the linker are critical design considerations in PROTAC development. While direct head-to-head comparisons of "this compound" with a wide array of other linkers in a single study are limited, a synthesis of data from multiple publications allows for an informative comparison of different linker classes. The following tables summarize the performance of various PROTACs, primarily targeting the Bromodomain-containing protein 4 (BRD4), with different E3 ligase linkers.
Disclaimer: The data presented below is compiled from various sources. Direct comparison of absolute DC50 and Dmax values should be approached with caution, as experimental conditions (e.g., cell lines, treatment times) can vary between studies. The primary purpose of these tables is to illustrate the general trends and performance differences between linker types.
Table 1: Performance Comparison of CRBN-Based PROTACs with Varying PEG Linker Lengths (Target: BRD4)
| PROTAC Linker Type | Representative DC50 | Representative Dmax | Key Observations |
| Thalidomide-PEG2 | > 5 µM | ~60% | Shorter PEG linkers can be suboptimal for ternary complex formation, leading to reduced potency.[5][6] |
| Thalidomide-PEG3 | Variable | Variable | Potency is highly dependent on the specific PROTAC architecture and target protein.[6] |
| Thalidomide-PEG5 | Low nM range | >90% | An optimal PEG linker length can significantly enhance degradation potency and efficacy.[2] |
| Thalidomide-Alkyl (C8) | Sub-µM to µM range | >90% | Alkyl linkers offer a more rigid alternative to PEGs, which can be beneficial in certain contexts.[3] |
Table 2: Comparative Performance of PROTACs with Different E3 Ligase Linkers (Target: BRD4)
| E3 Ligase Recruited | Linker Type | Representative PROTAC | Representative DC50 | Representative Dmax | Cell Line |
| CRBN | PEG-based | dBET1 | < 1 nM | >90% | MV-4-11 |
| VHL | PEG-based | MZ1 | Low nM range | >90% | HeLa |
| CRBN | Piperazine-based | Compound 34 | 60 nM | Significant | MDA-MB-231 |
| VHL | Not Specified | ARV-771 | < 5 nM | >95% | 22Rv1 |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies involved in evaluating PROTACs, the following diagrams, created using the DOT language, illustrate the key biological pathways and experimental workflows.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.[2][7]
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., HeLa, HEK293T, or a cancer cell line expressing the target protein) in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model.[2]
-
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for measuring the formation of the ternary complex in live cells.[8][9][10]
-
Cell Preparation and Transfection:
-
Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN or VHL) fused to HaloTag®.
-
Seed the transfected cells into a 96-well plate.
-
-
Labeling and Treatment:
-
Label the HaloTag®-E3 ligase fusion protein with a fluorescent HaloTag® ligand.
-
Treat the cells with a range of PROTAC concentrations.
-
-
Signal Detection:
-
Add the NanoBRET™ substrate to the cells.
-
Measure the bioluminescent (donor) and fluorescent (acceptor) signals using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
The increase in the NanoBRET™ ratio is proportional to the formation of the ternary complex.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.
-
Conclusion
The linker is a critical component in the design of effective PROTACs, with its length, composition, and rigidity profoundly impacting degradation efficacy. "this compound" represents a readily available building block for constructing CRBN-recruiting PROTACs with a flexible PEG linker. While a PEG3 linker can be effective, the compiled data suggests that systematic optimization of the PEG chain length is crucial, as longer or shorter linkers may offer superior performance depending on the specific target and warhead. Furthermore, the choice between different E3 ligase recruiters, such as CRBN and VHL, introduces another layer of complexity and opportunity for optimization. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the performance of their custom-designed PROTACs and make data-driven decisions in the pursuit of novel protein degraders.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. InvivoChem [invivochem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
In vivo efficacy comparison of "Thalidomide-O-amido-PEG3-C2-NH2" PROTACs
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo efficacy data for PROTACs utilizing the specific "Thalidomide-O-amido-PEG3-C2-NH2" linker are not extensively available in the public domain, a robust understanding of their potential performance can be extrapolated from the well-documented in vivo studies of structurally similar and functionally related thalidomide-based PROTACs. This guide provides a comprehensive comparison of the in vivo efficacy of prominent thalidomide- and pomalidomide-based PROTACs, offering insights into their anti-tumor activity, target degradation capabilities, and the experimental designs used to evaluate them.
The common thread among these molecules is their mechanism of action: leveraging a thalidomide or pomalidomide moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase, which then tags a specific protein of interest for degradation by the proteasome. The linker, in this case, a PEG-based structure, plays a crucial role in optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase) and influencing the pharmacokinetic properties of the molecule.[1]
Comparative In Vivo Efficacy of Key Thalidomide-Based PROTACs
The following sections detail the in vivo performance of several well-characterized PROTACs that serve as valuable surrogates for understanding the potential of novel thalidomide-based degraders.
BET Protein-Targeting PROTACs: ARV-825, MZ1, and dBET1
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical regulators of oncogene transcription, making them attractive targets in oncology. Several thalidomide-based PROTACs have been developed to degrade these proteins.
ARV-825 is a BET-targeting PROTAC that has demonstrated significant anti-tumor activity in various cancer models. In a neuroblastoma xenograft model using SK-N-BE(2) cells, daily intraperitoneal (i.p.) administration of 5 mg/kg ARV-825 for 20 days resulted in a profound reduction in tumor growth.[2] This was accompanied by the downregulation of BRD4 and the key oncogene MYCN in the tumor tissue.[2] Similarly, in a T-cell acute lymphoblastic leukemia (T-ALL) xenograft model, ARV-825 treatment significantly inhibited tumor growth.[3] Oral administration of ARV-825 has also shown efficacy in a thyroid carcinoma xenograft model (TPC-1 cells), where it inhibited tumor growth and downregulated BRD4 and its downstream targets c-Myc, Bcl-xL, and cyclin D1.[4]
MZ1 , another BET degrader, has also shown promising in vivo activity. In a glioblastoma xenograft model using U87 cells, MZ1 treatment significantly inhibited tumor development.[5] Mechanistically, MZ1 has been shown to downregulate key genes associated with the cell cycle and epithelial-mesenchymal transition.[5] In acute myeloid leukemia (AML) models, MZ1 has demonstrated the ability to decrease leukemia cell growth and increase the survival time in mice.[6]
dBET1 has been evaluated in a human AML xenograft model, where it delayed tumor growth and downregulated MYC expression. The anti-tumor efficacy of dBET1 is attributed to its ability to induce robust apoptosis in cancer cells, a response that is often more pronounced than that observed with BET inhibitors that only block the protein's function without causing its degradation.[7]
| PROTAC | Target | Cancer Model | Cell Line | Animal Model | Dosing Regimen | Key Outcomes |
| ARV-825 | BET Proteins (BRD4) | Neuroblastoma | SK-N-BE(2) | Nude Mice | 5 mg/kg, i.p., daily | Significant tumor growth inhibition; BRD4 & MYCN downregulation.[2] |
| Thyroid Carcinoma | TPC-1 | SCID Mice | 5 or 25 mg/kg, p.o., daily | Potent tumor growth suppression; BRD4, c-Myc, Bcl-xL, Cyclin D1 downregulation.[4] | ||
| T-cell ALL | CCRF-CEM | Nude Mice | 10 mg/kg, i.p., daily | Reduced tumor growth; Ki67 downregulation and cleaved caspase 3 upregulation.[3][8] | ||
| MZ1 | BET Proteins (BRD4) | Glioblastoma | U87 | Nude Mice | Not specified | Significant inhibition of tumor development; BRD4 & Ki-67 downregulation.[5] |
| Acute Myeloid Leukemia | NB4 | Nude Mice | Not specified | Decreased leukemia cell growth and increased survival.[6] | ||
| dBET1 | BET Proteins | Acute Myeloid Leukemia | MV4;11 | NSG Mice | 50 mg/kg, i.p., daily | Delayed tumor growth; MYC downregulation. |
Hormone Receptor-Targeting PROTACs: ARV-110 and ARV-471
Targeting hormone receptors like the androgen receptor (AR) and estrogen receptor (ER) is a cornerstone of treating prostate and breast cancer, respectively. PROTACs offer a novel approach to overcome resistance to traditional hormone therapies.
ARV-110 (Bavdegalutamide) is an orally bioavailable PROTAC that targets the androgen receptor for degradation. In preclinical xenograft models of prostate cancer, ARV-110 has demonstrated the ability to degrade over 90% of the AR protein at a dose of 1 mg/kg administered orally once daily.[9][10] This potent degradation translated into significant tumor growth inhibition in LNCaP, VCaP, and patient-derived xenograft (PDX) models.[9][10] Notably, ARV-110 showed robust efficacy in enzalutamide-resistant prostate cancer models, highlighting its potential to overcome acquired resistance to standard-of-care therapies.[11][12]
ARV-471 (Vepdegestrant) is an oral PROTAC designed to degrade the estrogen receptor. In preclinical models of ER-positive breast cancer, ARV-471 demonstrated superior ER degradation (≥90%) compared to the selective estrogen receptor degrader (SERD) fulvestrant.[1][13] This enhanced degradation correlated with significantly improved tumor growth inhibition in MCF7 xenograft models.[1][13][14] ARV-471 also showed efficacy in models with ESR1 mutations, a common mechanism of resistance to endocrine therapies.[1][13] Furthermore, ARV-471 has shown synergistic anti-tumor effects when combined with CDK4/6 inhibitors.[1][13][15]
| PROTAC | Target | Cancer Model | Cell Line/Model | Animal Model | Dosing Regimen | Key Outcomes |
| ARV-110 | Androgen Receptor (AR) | Prostate Cancer | LNCaP, VCaP, PDX | Mice | 1 mg/kg, p.o., daily | >90% AR degradation; Significant tumor growth inhibition, including in enzalutamide-resistant models.[9][10][11] |
| ARV-471 | Estrogen Receptor (ER) | Breast Cancer | MCF7 | NOD/SCID Mice | 3, 10, 30 mg/kg, p.o., daily | >90% ER degradation; Superior tumor growth inhibition compared to fulvestrant; Efficacy in ESR1 mutant models.[1][13][14][16] |
| Breast Cancer (PDX) | ST941/HI (ESR1 Y537S) | Mice | 10 mg/kg, p.o., daily | Complete tumor growth inhibition and significant mutant ER protein reduction.[14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols for key experiments based on the cited literature.
Xenograft Tumor Model Studies
-
Cell Culture and Implantation:
-
Cancer cell lines (e.g., SK-N-BE(2), TPC-1, U87, MCF7, VCaP) are cultured under standard conditions.[2][4][5][15]
-
For subcutaneous xenografts, a suspension of 1 x 10⁶ to 5 x 10⁶ cells in a mixture of serum-free media and Matrigel (typically 100-200 µL) is injected into the flank of immunocompromised mice (e.g., nude, SCID, or NSG mice), usually 6-8 weeks old.[2][17]
-
For orthotopic models, cells are implanted into the relevant tissue (e.g., mammary fat pad for MCF7 breast cancer cells).[15]
-
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.[17]
-
Mice are randomized into vehicle control and treatment groups.
-
PROTACs are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water for oral gavage, or a solution of DMSO, PEG300, and saline for intraperitoneal injection).[17]
-
The specified doses are administered according to the planned schedule (e.g., daily).
-
-
Efficacy Assessment:
Pharmacodynamic Analysis
-
Tissue Processing:
-
Excised tumor tissues are either snap-frozen in liquid nitrogen for protein and RNA analysis or fixed in formalin for immunohistochemistry (IHC).
-
-
Western Blotting:
-
Tumor lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the target protein (e.g., BRD4, AR, ER), downstream effectors (e.g., c-Myc), and loading controls (e.g., vinculin, actin).
-
This analysis confirms target protein degradation in the tumor tissue.
-
-
Immunohistochemistry (IHC):
-
Formalin-fixed, paraffin-embedded tumor sections are stained with antibodies for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3) to assess the cellular response to treatment.
-
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Typical workflow for an in vivo xenograft efficacy study.
Caption: Simplified signaling pathway of BET protein action and PROTAC intervention.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MZ1, a BRD4 inhibitor, exerted its anti-cancer effects by suppressing SDC1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 11. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 15. arvinasmedical.com [arvinasmedical.com]
- 16. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to PROTAC Performance: Benchmarking "Thalidomide-O-amido-PEG3-C2-NH2" Based Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) synthesized using the "Thalidomide-O-amido-PEG3-C2-NH2" building block against established degraders. "this compound" is a key chemical tool, a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based Cereblon (CRBN) ligand and a flexible 3-unit polyethylene glycol (PEG) linker with a terminal amine group ready for conjugation to a target protein binder.[1][2][3] Its structure allows for the assembly of PROTACs to induce the degradation of specific target proteins.[1][4][5][6]
This guide will focus on the performance of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, as this is a common application for degraders synthesized from thalidomide-based linkers. We will compare the expected performance of a hypothetical PROTAC constructed with "this compound" to the well-characterized BET degraders dBET1 and MZ1, and the androgen receptor (AR) degrader ARV-110.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate target proteins. A PROTAC consists of two key moieties connected by a linker: one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This simultaneous binding forms a ternary complex, leading to the ubiquitination of the POI, which marks it for degradation by the proteasome.
References
Safety Operating Guide
Safe Disposal of Thalidomide-O-amido-PEG3-C2-NH2: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of potent compounds like Thalidomide-O-amido-PEG3-C2-NH2 is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of this thalidomide analog, a synthetic E3 ligase ligand-linker conjugate used in Proteolysis Targeting Chimeras (PROTACs).
Due to its thalidomide base, this compound must be handled with extreme caution, assuming it carries similar risks, including potential teratogenicity.[1] All handling and disposal operations must adhere to strict protocols to mitigate risks to personnel and the environment. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.[1]
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Solid | [2] |
| Appearance | White to off-white powder | [3] |
| Known Hazards | Known human teratogen, potential for reproductive harm.[2][3] May damage the unborn child.[3] Causes damage to the hematological and neurological systems through prolonged or repeated exposure.[3] | [2][3] |
| GHS Hazard Statements | H360D: May damage the unborn child. H372: Causes damage to organs through prolonged or repeated exposure. | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended disposal method for thalidomide and its derivatives is incineration by a licensed professional waste disposal service.[1][4] The following protocol outlines the safe collection, segregation, and packaging of this compound waste.
1. Personal Protective Equipment (PPE):
-
A comprehensive PPE strategy is the first line of defense.[1]
-
Gloves: Double-gloving with chemical-resistant nitrile gloves is mandatory.[5]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[5]
-
Lab Coat: A designated lab coat is required to protect from spills.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.[1]
2. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container compatible with the solvents used.[1][5] Label the container "Hazardous Waste: this compound" and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[5]
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in the designated solid waste container.[5]
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container.[2][5] Do not mix with other chemical waste streams unless explicitly approved by your EHS department.[1][2][5]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[5]
3. Decontamination of Work Surfaces:
-
After handling the compound, decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by a cleaning agent.[5]
-
All cleaning materials, such as wipes and paper towels, must be disposed of as solid hazardous waste.[5]
4. Packaging for Final Disposal:
-
Once the waste container is full (do not overfill), securely seal the lid.[5]
-
Wipe the exterior of the container to remove any potential external contamination.[5]
-
Store the sealed container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic.[1][2][5]
-
Arrange for pickup and final disposal by a certified hazardous waste management company, following all institutional and local regulations.[5]
5. Spill Response:
-
In the event of a spill, evacuate non-essential personnel from the immediate area.[1]
-
Ensure the area is well-ventilated.[1]
-
Contain the spill using an absorbent material.[1]
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[1]
-
Decontaminate the spill area with an appropriate solvent.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Thalidomide-O-amido-PEG3-C2-NH2
For researchers and scientists in the field of drug development, ensuring personal and environmental safety is paramount when handling potent compounds like Thalidomide-O-amido-PEG3-C2-NH2. This molecule, a derivative of thalidomide used in PROTAC technology, requires stringent handling protocols due to the known hazardous properties of its parent compound.[1][2][3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to minimize exposure. For handling this compound, a comprehensive PPE ensemble is mandatory. This should be determined based on a site-specific risk assessment but will generally include the following:
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tucked under the inner glove. | Protects the body from splashes and aerosolized particles.[8] |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield. | Protects the eyes and face from splashes and airborne particles.[8] |
| Respiratory Protection | A minimum of an N95 respirator is recommended. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) should be considered.[8][9][10] | Prevents inhalation of the compound, which may cause respiratory irritation.[5] |
| Hair/Shoe Covers | Disposable hair and shoe covers. | Prevents contamination of personal clothing and the laboratory environment. |
Note: Always consult the specific SDS and your institution's Environmental Health and Safety (EHS) office for the most current and detailed PPE requirements.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan is essential to ensure consistent and safe handling of this compound. The following workflow outlines the key stages from preparation to post-handling procedures.
Experimental Protocol for Safe Handling:
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, biological safety cabinet, or a glove box, to minimize exposure.[9][11] The area should be clearly marked with a "Potent Compound Handling Area" sign.
-
Assemble PPE: Before entering the designated area, gather all necessary PPE as outlined in the table above.
-
Collect Materials and Equipment: Bring all necessary laboratory equipment (e.g., spatulas, weighing paper, vials) and reagents into the containment area before starting work to minimize traffic in and out of the area.
-
Don PPE: Put on all required PPE in the correct order (e.g., shoe covers, inner gloves, gown, hair cover, N95 respirator, eye protection, outer gloves).
-
Handle Compound in Containment: Perform all manipulations of the compound, such as weighing and dissolving, within the designated containment device. Use disposable equipment whenever possible to reduce the need for decontamination.
-
Decontaminate Surfaces: After handling is complete, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a disinfectant if necessary).
-
Doff PPE: Remove PPE in a manner that avoids self-contamination, typically in the reverse order it was put on. The outer gloves should be removed first.
-
Segregate and Dispose of Waste: All disposable items that have come into contact with the compound are considered hazardous waste and must be disposed of according to the disposal plan.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Disposal Protocol:
-
Contaminated Solids: All disposable PPE (gloves, gown, shoe covers, hair cover, respirator), weighing paper, and other contaminated solid materials should be placed in a clearly labeled, sealed hazardous waste bag or container.[1]
-
Contaminated Liquids: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[1]
-
Contaminated Sharps: Needles, syringes, and broken glassware contaminated with the compound must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.
-
Waste Segregation and Collection: Each waste stream (solid, liquid, sharps) must be collected in separate, appropriate, and clearly labeled containers.
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area away from incompatible materials.[1]
-
EHS Pickup: Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste.[1]
By implementing these comprehensive safety and handling procedures, researchers can mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride, 2245697-84-9 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. hse.gov.uk [hse.gov.uk]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. aiha.org [aiha.org]
- 10. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 11. qualia-bio.com [qualia-bio.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
